Product packaging for Histargin(Cat. No.:CAS No. 93361-66-1)

Histargin

Cat. No.: B1673259
CAS No.: 93361-66-1
M. Wt: 355.39 g/mol
InChI Key: LLPMPMKLOHAIMY-QWRGUYRKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Histargin is an inhibitor of carboxypeptidase B that is produced by the Streptomyces roseoviridis MF118-A5 strain . The structure of this compound has been defined as N-[(S)-1-carboxy-4-guanidinobutyl]-N'-[(S)-1-carboxy-2-(imidazol-4-yl)ethyl]ethylenediamine, as confirmed through spectral analysis and chemical synthesis . As a specialized enzyme inhibitor, this compound serves as a valuable research tool for scientists studying protease activity, enzymatic pathways, and metabolic processes involving carboxypeptidase B. Its specific mechanism of action makes it a compound of interest in biochemical and pharmacological research. This product is intended for research purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H25N7O4 B1673259 Histargin CAS No. 93361-66-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93361-66-1

Molecular Formula

C14H25N7O4

Molecular Weight

355.39 g/mol

IUPAC Name

(2S)-2-[2-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]ethylamino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C14H25N7O4/c15-14(16)20-3-1-2-10(12(22)23)18-4-5-19-11(13(24)25)6-9-7-17-8-21-9/h7-8,10-11,18-19H,1-6H2,(H,17,21)(H,22,23)(H,24,25)(H4,15,16,20)/t10-,11-/m0/s1

InChI Key

LLPMPMKLOHAIMY-QWRGUYRKSA-N

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)O)NCCN[C@@H](CCCN=C(N)N)C(=O)O

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)NCCNC(CCCN=C(N)N)C(=O)O

Appearance

Solid powder

Other CAS No.

93361-66-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

histargin
N-(1-carboxy-4-guanidinobutyl)-N'-(1-carboxy-2-(imidazol-4-yl)ethyl)ethylenediamine

Origin of Product

United States

Foundational & Exploratory

Histargin's Mechanism of Action on Carboxypeptidase B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Carboxypeptidase B

Carboxypeptidase B (EC 3.4.17.2) is a zinc-containing metalloexopeptidase that plays a crucial role in the digestion of proteins. It selectively catalyzes the hydrolysis of peptide bonds at the C-terminal end of proteins and peptides, specifically cleaving basic amino acids such as lysine and arginine. This specificity is critical for various physiological processes, including protein degradation and the maturation of prohormones and neuropeptides. The active site of CPB contains a catalytic zinc ion coordinated by amino acid residues, which is essential for its enzymatic activity.

Histargin: A Potent Carboxypeptidase B Inhibitor

This compound is a naturally occurring dipeptide derivative, ((S)-1-carboxy-2-(1H-imidazol-4-yl)ethyl)guanidine, discovered in the fermentation broth of Streptomyces roseoviridis. Seminal studies have identified this compound and its synthetic analogs as strong inhibitors of carboxypeptidase B. While the literature consistently refers to its potent inhibitory activity, specific quantitative data, such as the inhibition constant (K_i_) or the half-maximal inhibitory concentration (IC_50_), are not detailed in the accessible peer-reviewed articles.

Putative Mechanism of Action

The precise molecular interactions between this compound and carboxypeptidase B have not been elucidated through co-crystallization studies. However, based on the known structure of the CPB active site and the binding of other arginine-mimicking inhibitors, a plausible mechanism can be proposed.

The guanidinium group of this compound likely mimics the side chain of arginine, the natural substrate of CPB. This allows it to bind to the S1' specificity pocket of the enzyme, which is lined with residues that accommodate the basic side chain of the substrate. A key interaction is expected to be the formation of a salt bridge between the positively charged guanidinium group of this compound and the negatively charged carboxylate of an aspartate residue (Asp255 in porcine CPB) at the bottom of the S1' pocket. Further stabilization is likely achieved through hydrogen bonding and van der Waals interactions with other residues within the active site.

The zinc ion at the catalytic center of CPB is crucial for its hydrolytic activity. It is plausible that a functional group on this compound, such as the carboxyl group, coordinates with this zinc ion, thereby inhibiting the binding and activation of the water molecule required for peptide bond hydrolysis. This chelation of the active site zinc is a common mechanism for many metalloprotease inhibitors.

Putative Interaction of this compound with Carboxypeptidase B Active Site cluster_CPB Carboxypeptidase B Active Site cluster_this compound This compound ZN {Zn²⁺} ASP255 Asp255 S1_pocket S1' Specificity Pocket Guanidinium Guanidinium Group (+) Guanidinium->ASP255 Salt Bridge Guanidinium->S1_pocket Binding Carboxyl Carboxyl Group (-) Carboxyl->ZN Coordination

Caption: Putative binding mode of this compound in the active site of carboxypeptidase B.

Quantitative Data on Carboxypeptidase B Inhibition

As previously stated, specific inhibitory constants for this compound against carboxypeptidase B are not available in the reviewed literature. For comparative purposes, the table below includes inhibition data for other known inhibitors of carboxypeptidase B. This data is provided to give researchers a frame of reference for the expected potency of strong CPB inhibitors.

InhibitorTarget EnzymeSubstrateInhibition TypeK_i_ / IC_50_Reference
ArginineCarboxypeptidase BHippuryl-L-arginineCompetitive-
LysineCarboxypeptidase BHippuryl-L-arginineCompetitive-
OrnithineCarboxypeptidase BHippuryl-L-arginineCompetitive-
Potato Carboxypeptidase InhibitorCarboxypeptidase B---
Leech Carboxypeptidase InhibitorCarboxypeptidase B---

Note: Specific K_i_ values for these competitive inhibitors are not provided in the cited general reference but are stated to be competitive inhibitors.

Experimental Protocols

The following is a detailed methodology for a standard in vitro assay to determine the inhibitory activity of a compound like this compound on carboxypeptidase B.

Spectrophotometric Assay for Carboxypeptidase B Activity

This protocol is adapted from established methods for measuring CPB activity using the synthetic substrate hippuryl-L-arginine.

Materials:

  • Carboxypeptidase B (porcine pancreas)

  • Hippuryl-L-arginine (substrate)

  • Tris-HCl buffer (25 mM, pH 7.65, containing 100 mM NaCl)

  • This compound (or other test inhibitor) dissolved in an appropriate solvent

  • Spectrophotometer capable of reading at 254 nm

  • Quartz cuvettes

Procedure:

  • Reagent Preparation:

    • Prepare a 25 mM Tris-HCl buffer with 100 mM NaCl and adjust the pH to 7.65 at 25°C.

    • Prepare a 1.0 mM solution of hippuryl-L-arginine in the Tris-HCl buffer. This should be prepared fresh.

    • Prepare a stock solution of carboxypeptidase B in cold deionized water to a concentration of 4-8 units/mL immediately before use.

    • Prepare a series of dilutions of the test inhibitor (this compound) in the Tris-HCl buffer.

  • Assay Protocol:

    • Set the spectrophotometer to 254 nm and equilibrate the temperature to 25°C.

    • In a quartz cuvette, add 2.90 mL of the 1.0 mM hippuryl-L-arginine solution.

    • Add a specific volume of the inhibitor solution (or buffer for the control).

    • Place the cuvette in the spectrophotometer and incubate for 3-4 minutes to allow for temperature equilibration and to establish a blank rate.

    • Initiate the reaction by adding 0.10 mL of the diluted carboxypeptidase B enzyme solution.

    • Immediately mix by inversion and record the increase in absorbance at 254 nm for approximately 5 minutes.

    • Determine the initial rate of the reaction (ΔA_254_/minute) from the linear portion of the curve.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the inhibitor compared to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC_50_ value.

    • To determine the inhibition constant (K_i_) and the mode of inhibition (e.g., competitive, non-competitive), the assay should be repeated with varying concentrations of both the substrate and the inhibitor. The data can then be analyzed using a Lineweaver-Burk or Dixon plot.

Workflow for Carboxypeptidase B Inhibition Assay prep Reagent Preparation (Buffer, Substrate, Enzyme, Inhibitor) setup Assay Setup (Add Substrate and Inhibitor to Cuvette) prep->setup equilibrate Temperature Equilibration (Incubate at 25°C) setup->equilibrate initiate Reaction Initiation (Add Enzyme) equilibrate->initiate measure Data Acquisition (Monitor Absorbance at 254 nm) initiate->measure analyze Data Analysis (Calculate % Inhibition, IC50, Ki) measure->analyze

Caption: A generalized workflow for determining the inhibitory properties of a compound against carboxypeptidase B.

Conclusion

This compound is a well-established, potent inhibitor of carboxypeptidase B. While the precise quantitative details of this inhibition are not widely published, its structural similarity to arginine strongly suggests a competitive inhibition mechanism involving binding to the S1' specificity pocket and potential coordination with the catalytic zinc ion. The experimental protocols provided in this guide offer a robust framework for researchers to quantitatively assess the inhibitory activity of this compound and its analogs, which could be pivotal for the development of new therapeutic agents targeting carboxypeptidase B. Further research, particularly crystallographic studies of the this compound-CPB complex, is necessary to fully elucidate the molecular details of this interaction.

Histargin: A Technical Guide on its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histargin, a naturally occurring compound isolated from Streptomyces roseoviridis, is a potent inhibitor of several key enzymes, including carboxypeptidase B and angiotensin-converting enzyme (ACE). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its synthesis and for assaying its enzymatic inhibition are presented. Furthermore, this guide elucidates the potential impact of this compound on cellular signaling pathways, primarily through its modulation of the renin-angiotensin and kallikrein-kinin systems. The information compiled herein serves as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in the areas of cardiovascular disease and inflammation.

Chemical Structure and Physicochemical Properties

This compound, systematically named N-[(S)-1-carboxy-4-guanidinobutyl]-N'-[(S)-1-carboxy-2-(imidazol-4-yl)ethyl]ethylenediamine, is a complex molecule featuring imidazole and guanidinium functional groups.[1] Its unique structure is central to its biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C14H25N7O4[2]
Molecular Weight 355.39 g/mol [2]
IUPAC Name (2S)-2-[2-[[(1S)-1-carboxy-2-(1H-imidazol-4-yl)ethyl]amino]ethylamino]-5-(diaminomethylideneamino)pentanoic acid[2]
SMILES C1=C(NC=N1)C--INVALID-LINK--NCCN--INVALID-LINK--C(=O)O[2]
InChI Key LLPMPMKLOHAIMY-QWRGUYRKSA-N[2]
CAS Number 93361-66-1[2]

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of metalloenzymes, with its primary targets being carboxypeptidase B and angiotensin-converting enzyme (ACE).

Inhibition of Carboxypeptidase B
Inhibition of Angiotensin-Converting Enzyme (ACE)

Angiotensin-converting enzyme is a key regulator of blood pressure, primarily through the conversion of angiotensin I to the vasoconstrictor angiotensin II and the degradation of the vasodilator bradykinin. This compound has been shown to inhibit ACE, suggesting its potential as an antihypertensive agent. The mechanism of inhibition is likely through the interaction of this compound's functional groups with the active site of ACE, preventing substrate binding. Specific IC50 values for ACE inhibition by this compound are not yet publicly documented.

Potential Impact on Signaling Pathways

The inhibitory actions of this compound on carboxypeptidase B and ACE suggest its involvement in modulating specific signaling pathways.

Kallikrein-Kinin System and Bradykinin Signaling

By inhibiting ACE (also known as kininase II), this compound can prevent the degradation of bradykinin. Increased levels of bradykinin can then lead to the activation of its receptors (B1 and B2), triggering a signaling cascade that results in vasodilation, increased vascular permeability, and the production of nitric oxide and prostaglandins. This pathway is a critical component of blood pressure regulation and inflammatory responses.

Bradykinin_Signaling_Pathway This compound This compound ACE Angiotensin-Converting Enzyme (ACE) This compound->ACE Inhibits Bradykinin_d Inactive Fragments ACE->Bradykinin_d Bradykinin Bradykinin Bradykinin->ACE Degraded by Bradykinin_R Bradykinin Receptors (B1/B2) Bradykinin->Bradykinin_R Activates Signaling Downstream Signaling (e.g., NO, Prostaglandins) Bradykinin_R->Signaling Effects Vasodilation, Increased Permeability Signaling->Effects

Effect of this compound on the Bradykinin Signaling Pathway.
Renin-Angiotensin System

The inhibition of ACE by this compound also directly impacts the renin-angiotensin system. By blocking the conversion of angiotensin I to angiotensin II, this compound can reduce the levels of this potent vasoconstrictor. This leads to a decrease in blood pressure, reduced aldosterone secretion, and a subsequent decrease in sodium and water retention.

Renin_Angiotensin_System This compound This compound ACE Angiotensin-Converting Enzyme (ACE) This compound->ACE Inhibits Angiotensin_II Angiotensin II ACE->Angiotensin_II Angiotensin_I Angiotensin I Angiotensin_I->ACE Converted by AT1_R AT1 Receptor Angiotensin_II->AT1_R Activates Effects Vasoconstriction, Aldosterone Secretion AT1_R->Effects

Effect of this compound on the Renin-Angiotensin System.

Experimental Protocols

Synthesis of this compound

A novel method for the synthesis of this compound has been described, which is designed to prevent the formation of side products through two distinct N-alkylation reactions. While the full detailed protocol from the original publication by Umezawa et al. is not publicly available, the general strategy involves the coupling of protected precursors of the arginine, histidine, and ethylenediamine moieties, followed by deprotection steps.

Carboxypeptidase B Inhibition Assay

The inhibitory activity of this compound against carboxypeptidase B can be determined using a spectrophotometric assay.

Materials:

  • Carboxypeptidase B (porcine pancreas)

  • Hippuryl-L-arginine (substrate)

  • Tris-HCl buffer (e.g., 25 mM, pH 7.65) containing NaCl (e.g., 100 mM)

  • This compound (inhibitor)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of the substrate, hippuryl-L-arginine, in the Tris-HCl buffer.

  • Prepare a series of dilutions of this compound in the same buffer.

  • In a quartz cuvette, combine the Tris-HCl buffer, the substrate solution, and a specific concentration of the this compound solution.

  • Initiate the reaction by adding a solution of carboxypeptidase B.

  • Immediately monitor the increase in absorbance at 254 nm, which corresponds to the formation of hippuric acid.

  • The initial rate of the reaction is determined from the linear portion of the absorbance versus time curve.

  • The inhibition constant (Ki) can be determined by measuring the reaction rates at various substrate and inhibitor concentrations and fitting the data to the appropriate inhibition model (e.g., competitive, non-competitive).

CPB_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Prepare Substrate (Hippuryl-L-arginine) A1 Combine Buffer, Substrate, and this compound in Cuvette P1->A1 P2 Prepare this compound Dilutions P2->A1 P3 Prepare Enzyme (Carboxypeptidase B) A2 Initiate with Enzyme P3->A2 A1->A2 A3 Monitor Absorbance at 254 nm A2->A3 D1 Determine Initial Reaction Rate A3->D1 D2 Calculate Ki Value D1->D2

Workflow for Carboxypeptidase B Inhibition Assay.
Angiotensin-Converting Enzyme (ACE) Inhibition Assay

The inhibitory effect of this compound on ACE can be assessed using a colorimetric or fluorometric assay.

Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung or other sources)

  • Substrate (e.g., hippuryl-histidyl-leucine (HHL) for colorimetric assay, or a fluorogenic substrate)

  • Buffer (e.g., phosphate buffer, pH 8.3)

  • This compound (inhibitor)

  • Reagents for detection (e.g., trichloroacetic acid, ethyl acetate for HHL assay)

  • Spectrophotometer or Fluorometer

Procedure (using HHL as substrate):

  • Prepare a stock solution of the substrate, HHL, in the appropriate buffer.

  • Prepare a series of dilutions of this compound.

  • In a reaction tube, pre-incubate the ACE solution with the this compound dilution for a set period.

  • Initiate the reaction by adding the HHL substrate solution.

  • Incubate the reaction mixture at 37°C for a defined time.

  • Stop the reaction by adding a strong acid (e.g., HCl).

  • Extract the product, hippuric acid, with an organic solvent (e.g., ethyl acetate).

  • Evaporate the organic solvent and redissolve the hippuric acid in a suitable buffer.

  • Measure the absorbance of the hippuric acid at a specific wavelength (e.g., 228 nm).

  • The percentage of inhibition is calculated by comparing the absorbance of the samples with and without the inhibitor. The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

ACE_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Prepare Substrate (e.g., HHL) A2 Initiate with Substrate P1->A2 P2 Prepare this compound Dilutions A1 Pre-incubate ACE with this compound P2->A1 P3 Prepare Enzyme (ACE) P3->A1 A1->A2 A3 Incubate at 37°C A2->A3 A4 Stop Reaction (e.g., with Acid) A3->A4 D1 Extract and Measure Product (Hippuric Acid) A4->D1 D2 Calculate % Inhibition and IC50 Value D1->D2

Workflow for ACE Inhibition Assay.

Conclusion and Future Directions

This compound presents a compelling profile as a dual inhibitor of carboxypeptidase B and angiotensin-converting enzyme. Its chemical structure is well-defined, and its inhibitory activities suggest significant therapeutic potential, particularly in the management of cardiovascular conditions. The detailed experimental protocols provided in this guide offer a foundation for further investigation into its mechanism of action and pharmacological properties.

Future research should focus on several key areas:

  • Quantitative Inhibition Studies: Determining the precise Ki and IC50 values of this compound for its target enzymes is crucial for understanding its potency and for structure-activity relationship studies.

  • Detailed Synthesis Optimization: Elucidation and optimization of the full synthesis protocol will be essential for producing sufficient quantities of this compound for extensive preclinical and clinical evaluation.

  • In Vivo Efficacy and Pharmacokinetics: Animal studies are needed to evaluate the in vivo efficacy of this compound in models of hypertension and other relevant diseases, as well as to characterize its pharmacokinetic profile.

  • Elucidation of Downstream Signaling: Further research is required to fully map the downstream signaling consequences of this compound's enzymatic inhibition and to identify any potential off-target effects.

By addressing these research gaps, the full therapeutic potential of this compound can be unlocked, paving the way for the development of novel therapeutics.

References

The Pharmacological Profile of Histargin: Acknowledging a Research Frontier

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histargin is a naturally occurring dipeptide derivative of histidine.[1] It has been identified from the fermentation broth of the bacterium Streptomyces roseoviridis.[1] As a natural product, this compound represents a potential starting point for drug discovery efforts. However, a comprehensive review of the publicly available scientific literature reveals a significant gap in our understanding of its pharmacological profile. This document serves to outline the current, limited knowledge of this compound and to highlight the extensive research required to elucidate its therapeutic potential.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented below. This information is foundational for any future pharmacological investigation.

PropertyValueSource
Molecular Formula C14H25N7O4PubChem
Molecular Weight 355.39 g/mol PubChem
IUPAC Name (2S)-2-[2-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]ethylamino]-5-(diaminomethylideneamino)pentanoic acidPubChem
Synonyms This compound, 93361-66-1PubChem

Current State of Pharmacological Knowledge: A Void in the Literature

Despite its identification, there is a notable absence of published research detailing the pharmacological activity of this compound. Key areas where data is critically lacking include:

  • Mechanism of Action: The specific molecular targets and signaling pathways through which this compound may exert biological effects are unknown.

  • Pharmacodynamics: There is no available data on the efficacy, potency, or intrinsic activity of this compound at any putative receptor or enzyme.

  • Pharmacokinetics: Information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound has not been publicly reported.

  • Toxicology and Safety Profile: Preclinical safety and toxicology studies are essential for any potential therapeutic agent.[2] However, no such data is available for this compound.

Future Directions: A Call for Investigation

The structural components of this compound, namely the histidine and arginine-like moieties, suggest several plausible, yet entirely speculative, avenues for investigation. The imidazole ring of histidine is a key component of histamine, which interacts with histamine receptors (H1, H2, H3, H4) to mediate a wide range of physiological effects.[3] The guanidinium group of the arginine-like portion is a common feature in molecules that interact with various receptors and enzymes.

To begin to understand the pharmacological profile of this compound, a systematic series of investigations would be required. A hypothetical workflow for such an initial investigation is proposed below.

G cluster_0 Initial Screening cluster_1 Hit Validation & Characterization cluster_2 In Vivo Evaluation Receptor_Binding_Assays Receptor Binding Assays (e.g., Histamine Receptors) Dose_Response_Studies Dose-Response Studies Receptor_Binding_Assays->Dose_Response_Studies Identified Hit Enzyme_Inhibition_Assays Enzyme Inhibition Assays Enzyme_Inhibition_Assays->Dose_Response_Studies Identified Hit Phenotypic_Screening Phenotypic Screening (e.g., Cell Viability, Cytokine Release) Phenotypic_Screening->Dose_Response_Studies Identified Hit Functional_Assays Functional Assays (e.g., Second Messenger Assays) Dose_Response_Studies->Functional_Assays Selectivity_Profiling Selectivity Profiling Functional_Assays->Selectivity_Profiling Pharmacokinetic_Studies Pharmacokinetic Studies (ADME) Selectivity_Profiling->Pharmacokinetic_Studies Preliminary_Toxicity_Studies Preliminary Toxicity Studies Pharmacokinetic_Studies->Preliminary_Toxicity_Studies Animal_Models_of_Disease Animal Models of Disease Preliminary_Toxicity_Studies->Animal_Models_of_Disease

References

A Comprehensive Technical Guide to the Structural Analysis of Histargin Binding to Carboxypeptidase B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the structural interactions between Histargin and carboxypeptidase B (CPB). While a definitive crystal structure of the this compound-CPB complex is not publicly available, this document synthesizes existing structural data of CPB and its complexes with analogous inhibitors to build a robust model of this compound binding. It also outlines the necessary experimental protocols to determine the precise binding mode.

Introduction to Carboxypeptidase B and this compound

Carboxypeptidase B is a zinc-containing exopeptidase that plays a crucial role in protein digestion by cleaving C-terminal lysine and arginine residues from polypeptides[1]. Its high specificity for basic amino acids makes it a subject of interest in various physiological processes and a target for inhibitor design[1].

This compound, N-[(S)-1-carboxy-4-guanidinobutyl]-N'-[(S)-1-carboxy-2-(imidazol-4-yl)ethyl]ethylenediamine, is a known inhibitor of carboxypeptidase B, originally isolated from Streptomyces roseoviridis. Its structure incorporates key features that mimic the natural substrates of CPB, namely an arginine-like guanidinobutyl group and a histidine-derived moiety.

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound against carboxypeptidase B has been determined, providing a quantitative measure of its effectiveness.

InhibitorTarget EnzymeIC50
This compoundCarboxypeptidase B17 µg/mL

Table 1: Inhibitory activity of this compound against Carboxypeptidase B.

Structural Insights from Carboxypeptidase B Complexes

To understand the binding of this compound, we can extrapolate from the high-resolution crystal structure of porcine carboxypeptidase B in complex with N-sulfamoyl-l-arginine, a transition-state analog of arginine[2]. This structure reveals the key interactions within the active site that are essential for substrate recognition and catalysis.

The active site of CPB features a deep binding pocket (S1' pocket) that accommodates the C-terminal basic residue of the substrate. Key residues involved in binding the arginine analog include[2]:

  • Asp255: Forms a salt bridge with the guanidinium group of the arginine analog.

  • Arg145: Interacts with the C-terminal carboxylate group of the inhibitor.

  • Asn144 and Tyr248: Form hydrogen bonds with the inhibitor's carboxylate group.

  • Leu203 and Ile247: Provide a hydrophobic environment for the aliphatic portion of the arginine side chain.

  • Zn2+ ion: Coordinated by His69, His196, and Glu72, it interacts with the carbonyl oxygen of the scissile peptide bond or, in the case of the analog, the sulfamide group[2].

PDB IDDescriptionResolution (Å)Key Interacting Residues
--INVALID-LINK--Structure of Carboxypeptidase B2.80Not in complex with inhibitor
--INVALID-LINK-- (example)Carboxypeptidase A with inhibitor1.54Illustrates general binding principles
Not AvailableThis compound-Carboxypeptidase B Complex--

Table 2: Relevant Structural Data for Carboxypeptidase B.

Postulated Binding Mode of this compound

Based on its chemical structure and the known interactions within the CPB active site, a plausible binding mode for this compound can be proposed:

  • Arginine-like Moiety: The N-[(S)-1-carboxy-4-guanidinobutyl] group of this compound is expected to occupy the S1' pocket of CPB in a manner analogous to arginine. The terminal guanidinium group would form a strong salt bridge with Asp255 at the base of the pocket, while its carboxyl group interacts with Arg145 and Tyr248.

  • Ethylenediamine Linker: This flexible linker allows for optimal positioning of the two key recognition moieties of this compound within the active site.

  • Histidine-like Moiety: The N'-[(S)-1-carboxy-2-(imidazol-4-yl)ethyl] portion of this compound presents an imidazole ring and a second carboxylate group. The imidazole ring could potentially interact with residues at the entrance of the active site or coordinate with the active site zinc ion. The second carboxylate group may form additional hydrogen bonds with nearby residues, further stabilizing the complex.

Experimental Protocols for Structural Analysis

To elucidate the precise binding mode of this compound to carboxypeptidase B, a combination of biochemical and biophysical techniques is required.

  • Expression System: Recombinant porcine or human carboxypeptidase B can be expressed in a suitable system, such as E. coli or Pichia pastoris, for high yield and purity.

  • Purification: A multi-step purification protocol would typically involve:

    • Initial capture of the expressed protein using affinity chromatography (e.g., Ni-NTA for His-tagged protein).

    • Further purification by ion-exchange chromatography to separate based on charge.

    • Final polishing step using size-exclusion chromatography to ensure a homogenous, monomeric protein sample.

ITC can be used to determine the thermodynamic parameters of the this compound-CPB interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).

  • Sample Preparation: Dialyze both CPB and this compound into the same buffer to minimize buffer mismatch effects.

  • Titration: A solution of this compound is titrated into a solution of CPB in the ITC cell.

  • Data Analysis: The heat changes upon binding are measured and fitted to a binding model to extract the thermodynamic parameters.

This is the gold standard for obtaining high-resolution structural information.

  • Complex Formation: Incubate purified CPB with a molar excess of this compound to ensure saturation of the active site.

  • Crystallization Screening: Use vapor diffusion (hanging or sitting drop) methods to screen a wide range of crystallization conditions (precipitants, pH, temperature, additives).

  • Crystal Optimization: Refine initial crystal hits by varying the concentrations of the protein, inhibitor, and precipitants to obtain diffraction-quality crystals.

  • Data Collection: Expose the crystals to a high-intensity X-ray source (synchrotron) and collect diffraction data.

  • Structure Determination and Refinement: Process the diffraction data and solve the structure using molecular replacement with a known CPB structure as a search model. Refine the model of the CPB-Histargin complex against the experimental data.

Visualizations of Workflows and Interactions

structural_analysis_workflow cluster_protein_prep Protein Preparation cluster_biophysical Biophysical Characterization cluster_structural Structural Determination Expression Recombinant CPB Expression Purification Multi-step Chromatography Expression->Purification ITC Binding Affinity (ITC) Purification->ITC Crystallization Co-crystallization with this compound Purification->Crystallization DataCollection X-ray Data Collection Crystallization->DataCollection StructureSolution Structure Solution & Refinement DataCollection->StructureSolution BindingMode BindingMode StructureSolution->BindingMode Detailed Binding Mode

Caption: Experimental workflow for the structural analysis of the this compound-CPB complex.

histargin_binding cluster_CPB_Active_Site Carboxypeptidase B Active Site cluster_this compound This compound Asp255 Asp255 Arg145 Arg145 Tyr248 Tyr248 HydrophobicPocket Hydrophobic Pocket (Leu203, Ile247) Zinc Zn2+ Guanidinium Guanidinium Group Guanidinium->Asp255 Salt Bridge ArgCarboxyl Arginine-like Carboxyl ArgCarboxyl->Arg145 H-Bond ArgCarboxyl->Tyr248 H-Bond AliphaticChain Aliphatic Chain AliphaticChain->HydrophobicPocket Hydrophobic Interaction Imidazole Imidazole Ring Imidazole->Zinc Potential Coordination HisCarboxyl Histidine-like Carboxyl

Caption: Diagram of the postulated interactions between this compound and the CPB active site.

Conclusion

While the precise three-dimensional structure of the this compound-carboxypeptidase B complex awaits experimental determination, a robust model of its binding can be formulated based on existing structural data of homologous complexes. This guide provides the foundational knowledge and a clear experimental roadmap for researchers to pursue a detailed structural analysis. Elucidating the exact binding mode of this compound will be invaluable for the rational design of novel and more potent carboxypeptidase B inhibitors for therapeutic applications.

References

The Enigmatic Assembly Line: A Technical Guide to the Putative Biosynthesis of Histargin in Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

Preamble: This document provides a comprehensive overview of the current understanding and a scientifically informed hypothesis regarding the biosynthetic pathway of Histargin, a potent carboxypeptidase B inhibitor produced by the bacterium Streptomyces roseoviridis. It is important to note that, to date, the complete biosynthetic pathway of this compound has not been experimentally elucidated, and its corresponding biosynthetic gene cluster has not been identified in published literature. Consequently, the information presented herein is a predictive model based on the known chemical structure of this compound and established principles of secondary metabolite biosynthesis in Streptomyces, particularly those involving non-ribosomal peptide synthetases (NRPSs). This guide is intended for researchers, scientists, and drug development professionals interested in the natural product biosynthesis and the potential for pathway engineering.

Introduction to this compound

This compound, with the chemical structure N-[(S)-1-carboxy-4-guanidinobutyl]-N'-[(S)-1-carboxy-2-(imidazol-4-yl)ethyl]ethylenediamine, is a secondary metabolite produced by Streptomyces roseoviridis. Its primary known biological activity is the potent and specific inhibition of carboxypeptidase B. This property makes it a molecule of interest for potential therapeutic applications where modulation of this enzyme's activity is desired.

The structure of this compound suggests a modular assembly from distinct precursor molecules: an L-arginine moiety, an L-histidine moiety, and an ethylenediamine linker. This composition strongly implies a biosynthetic machinery centered around a Non-Ribosomal Peptide Synthetase (NRPS) complex, a common route for the synthesis of peptide-like natural products in bacteria and fungi.

Hypothetical Biosynthesis Pathway of this compound

Based on its chemical structure, a plausible biosynthetic pathway for this compound can be proposed. This hypothetical pathway involves the activation of the precursor amino acids, their sequential condensation, and the incorporation of the ethylenediamine linker, likely mediated by a multi-modular NRPS enzyme complex.

The key proposed steps are:

  • Precursor Supply: The biosynthesis would commence with the availability of the primary building blocks: L-arginine, L-histidine, and a source for the ethylenediamine moiety within the cellular environment of Streptomyces roseoviridis.

  • Amino Acid Activation: The carboxyl groups of L-arginine and L-histidine are activated by dedicated adenylation (A) domains within the NRPS machinery. This ATP-dependent reaction results in the formation of aminoacyl-adenylates.

  • Thiolation: The activated amino acids are then transferred to the phosphopantetheinyl arms of thiolation (T) domains (also known as peptidyl carrier proteins or PCPs), forming a covalent thioester bond.

  • Elongation and Linker Incorporation: A condensation (C) domain would catalyze the formation of a peptide bond between the L-histidine and L-arginine moieties. The incorporation of the ethylenediamine linker is a less common step in standard NRPS pathways and could occur through several speculative mechanisms, such as the action of a specialized C domain or an external enzyme that modifies a precursor already bound to the NRPS.

  • Release: Finally, a thioesterase (TE) domain would catalyze the release of the fully assembled this compound molecule from the NRPS complex.

Below is a diagrammatic representation of this hypothetical pathway.

Histargin_Biosynthesis_Pathway cluster_precursors Precursor Supply cluster_nrps NRPS-mediated Assembly L-Arginine L-Arginine Activate_Arg A-Domain (Arg-specific) L-Arginine->Activate_Arg L-Histidine L-Histidine Activate_His A-Domain (His-specific) L-Histidine->Activate_His Ethylenediamine Ethylenediamine Linker_Incorporation Specialized Condensation/Modification Ethylenediamine->Linker_Incorporation Thiolate_His T-Domain Activate_His->Thiolate_His Condensation C-Domain Thiolate_His->Condensation Thiolate_Arg T-Domain Activate_Arg->Thiolate_Arg Thiolate_Arg->Condensation Condensation->Linker_Incorporation Release TE-Domain Linker_Incorporation->Release This compound This compound Release->this compound

A hypothetical pathway for this compound biosynthesis.

Proposed Architecture of the this compound NRPS

Following the logic of NRPS systems, the biosynthesis of this compound would be carried out by a multi-modular enzymatic complex. A minimal two-module NRPS would be required to incorporate L-histidine and L-arginine.

  • Module 1 (Histidine Incorporation): This module would consist of an adenylation (A) domain specific for L-histidine, a thiolation (T) domain to carry the activated histidine, and a condensation (C) domain to catalyze peptide bond formation with the downstream module.

  • Module 2 (Arginine Incorporation and Modification): This module would contain an A domain for L-arginine, a T domain, and potentially a specialized C domain or a modification domain responsible for incorporating the ethylenediamine linker. A terminal thioesterase (TE) domain would be responsible for releasing the final product.

The diagram below illustrates the proposed modular organization of the this compound NRPS.

Histargin_NRPS_Architecture cluster_module1 Module 1: Histidine cluster_module2 Module 2: Arginine & Linker cluster_termination Termination Module1 C A(His) T Module2 C/Mod A(Arg) T Module1->Module2 Termination TE Module2->Termination

Proposed modular architecture of the this compound NRPS.

Quantitative Data

As the biosynthetic pathway for this compound has not been elucidated, there is currently no quantitative data available in the scientific literature regarding enzyme kinetics, precursor concentrations, or product yields under specific fermentation conditions. The generation of such data would require the identification and characterization of the biosynthetic gene cluster and the individual enzymes involved in the pathway.

Table 1: Summary of (Currently Unavailable) Quantitative Data

ParameterValueConditionsReference
Enzyme Kinetics
Km of A-domain (Histidine)N/AN/AN/A
kcat of A-domain (Histidine)N/AN/AN/A
Km of A-domain (Arginine)N/AN/AN/A
kcat of A-domain (Arginine)N/AN/AN/A
Precursor Levels
Intracellular L-histidineN/AN/AN/A
Intracellular L-arginineN/AN/AN/A
Product Titer
This compound YieldN/AN/AN/A

Experimental Protocols

The absence of published research on the this compound biosynthetic pathway means there are no established experimental protocols for key experiments such as gene inactivation, heterologous expression, or in vitro enzyme assays. The development of such protocols would be a crucial step following the identification of the putative biosynthetic gene cluster.

A general workflow for the characterization of the this compound biosynthetic pathway is proposed below.

Experimental_Workflow Genome_Sequencing Whole Genome Sequencing of S. roseoviridis BGC_Prediction Bioinformatic Prediction of NRPS Gene Cluster Genome_Sequencing->BGC_Prediction Gene_Inactivation Targeted Gene Knockout of Putative NRPS Genes BGC_Prediction->Gene_Inactivation Heterologous_Expression Heterologous Expression of the BGC in a Host Strain BGC_Prediction->Heterologous_Expression Metabolite_Analysis LC-MS Analysis of Mutant for this compound Production Gene_Inactivation->Metabolite_Analysis Heterologous_Expression->Metabolite_Analysis Enzyme_Assays In Vitro Characterization of Individual NRPS Domains Heterologous_Expression->Enzyme_Assays

A proposed workflow for elucidating the this compound pathway.

Future Outlook

The elucidation of the this compound biosynthetic pathway presents an exciting opportunity for both fundamental and applied research. The identification of the corresponding gene cluster in Streptomyces roseoviridis would be the first critical step. This would not only confirm the proposed biosynthetic logic but also open avenues for pathway engineering to potentially create novel analogs of this compound with improved or altered biological activities. Furthermore, understanding the regulation of this pathway could lead to strategies for enhancing the production of this interesting natural product. Future research efforts should prioritize the genome sequencing of Streptomyces roseoviridis to unlock the genetic blueprint for this compound biosynthesis.

Methodological & Application

Application Notes and Protocols: Purification of Recombinant Histargin from Bacterial Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recombinant protein production in bacterial systems, particularly Escherichia coli, is a cornerstone of modern biotechnology, enabling the large-scale production of proteins for therapeutic, diagnostic, and research purposes. Affinity chromatography, a technique that separates proteins based on specific binding interactions, is a powerful tool for purifying these recombinant proteins. The use of a polyhistidine tag (His-tag) is one of the most common and effective affinity purification methods. This protocol details the purification of "Histargin," a hypothetical recombinant protein, from a bacterial culture using Immobilized Metal Affinity Chromatography (IMAC).

This compound is expressed in E. coli with an N-terminal hexahistidine (6xHis) tag, which facilitates its selective binding to a resin containing chelated nickel ions (Ni-NTA). The purification process involves several key stages: bacterial cell lysis to release the intracellular protein, binding of the His-tagged this compound to the Ni-NTA resin, washing to remove non-specifically bound host cell proteins and other contaminants, and finally, elution of the purified this compound. This document provides a comprehensive, step-by-step protocol for this process, along with expected quantitative data and a visualization of a generic signaling pathway in which a purified protein like this compound might be investigated.

Data Presentation

The following table summarizes typical quantitative data expected from the purification of a His-tagged protein like this compound from a 1-liter bacterial culture. Actual results may vary depending on the specific protein's expression level, solubility, and stability.

Purification StageTotal Protein (mg)This compound (mg)Purity (%)Yield (%)
Crude Cell Lysate2500502100
Soluble Lysate1800452.590
Ni-NTA Flow-through17505~0.310
Wash Fractions40254
Elution Fractions3538>9576

Experimental Protocols

Expression of His-tagged this compound in E. coli

This protocol assumes that the gene for this compound has been cloned into a suitable expression vector containing an N-terminal 6xHis tag and a selectable marker (e.g., ampicillin resistance), and this vector has been transformed into an appropriate E. coli expression strain (e.g., BL21(DE3)).

Materials:

  • LB Broth

  • Ampicillin (or other appropriate antibiotic)

  • E. coli strain containing the this compound expression plasmid

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Shaking incubator

  • Spectrophotometer

Protocol:

  • Inoculate 50 mL of LB broth containing the appropriate antibiotic with a single colony of the E. coli strain harboring the this compound expression plasmid.

  • Incubate overnight at 37°C with vigorous shaking (250 rpm).

  • The next day, inoculate 1 L of fresh LB broth with the overnight culture.

  • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[1]

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.[1]

  • Continue to incubate the culture for 4-6 hours at 30°C with shaking. The optimal induction time and temperature may need to be optimized for each specific protein.

  • Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Discard the supernatant and store the cell pellet at -80°C until purification.

Purification of His-tagged this compound using Ni-NTA Affinity Chromatography

This protocol describes the purification of this compound under native conditions.

Materials:

  • Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Lysozyme

  • DNase I

  • Protease inhibitor cocktail

  • Ni-NTA agarose resin

  • Chromatography column

  • Sonicator or other cell disruption equipment

  • Centrifuge

Protocol:

a. Cell Lysis:

  • Thaw the frozen cell pellet on ice.

  • Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer per liter of original culture. Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail.[2]

  • Incubate on ice for 30 minutes with occasional mixing.

  • Disrupt the cells by sonication on ice. Perform short bursts (e.g., 10-15 seconds) with cooling periods in between to prevent overheating and protein denaturation.

  • Add DNase I to the lysate to a final concentration of 10 µg/mL and incubate on ice for 15 minutes to reduce the viscosity of the lysate.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Carefully collect the supernatant (soluble lysate), which contains the His-tagged this compound.

b. Affinity Chromatography:

  • Equilibrate the Ni-NTA resin in a chromatography column with 5-10 column volumes of Lysis Buffer.

  • Load the clarified supernatant onto the equilibrated column. The His-tagged this compound will bind to the Ni-NTA resin.[3]

  • Wash the column with 10-15 column volumes of Wash Buffer to remove non-specifically bound proteins. The slightly increased imidazole concentration in the Wash Buffer helps to displace weakly interacting contaminants.[3]

  • Elute the purified this compound from the column by applying 5-10 column volumes of Elution Buffer. The high concentration of imidazole in the Elution Buffer competes with the His-tag for binding to the nickel ions, thus releasing the target protein.[3]

  • Collect the eluted fractions.

c. Analysis of Purified Protein:

  • Determine the protein concentration of the eluted fractions using a standard protein assay (e.g., Bradford or BCA).

  • Assess the purity of the eluted this compound by SDS-PAGE analysis. A single band at the expected molecular weight of this compound indicates a high degree of purity.

  • For long-term storage, the purified protein can be dialyzed against a suitable storage buffer (e.g., PBS with glycerol) and stored at -80°C.

Visualizations

This compound Purification Workflow

Histargin_Purification_Workflow cluster_expression Protein Expression cluster_purification Purification Bacterial_Culture Bacterial Culture (E. coli) Induction IPTG Induction Bacterial_Culture->Induction Harvest Cell Harvest Induction->Harvest Cell_Lysis Cell Lysis Harvest->Cell_Lysis Clarification Clarification (Centrifugation) Cell_Lysis->Clarification Binding Binding to Ni-NTA Resin Clarification->Binding Washing Washing Binding->Washing Elution Elution Washing->Elution Purified_Protein Purified this compound Elution->Purified_Protein

Caption: Experimental workflow for the purification of His-tagged this compound.

Generic Signaling Pathway

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Ligand (e.g., this compound) Receptor Receptor Ligand->Receptor Binding Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Activation Effector_Protein Effector Protein Signaling_Cascade->Effector_Protein Cellular_Response Cellular Response Effector_Protein->Cellular_Response

Caption: A generic receptor-ligand signaling pathway.

References

Application Notes and Protocols for the Synthesis and Evaluation of Histargin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histargin is a naturally occurring dipeptide analog that has been identified as a potent inhibitor of carboxypeptidase B (CPB).[1] Its unique structure, featuring a guanidinobutyl moiety and an imidazole-containing side chain, makes it a compelling scaffold for the development of novel therapeutics targeting enzymes involved in peptide hormone processing, inflammation, and fibrinolysis. This document provides detailed protocols for the synthesis of this compound derivatives and their evaluation as CPB inhibitors. Additionally, it outlines the key signaling pathways potentially modulated by these compounds.

Data Presentation

The inhibitory activity of synthesized this compound derivatives against carboxypeptidase B is a critical parameter for structure-activity relationship (SAR) studies. The following table summarizes the inhibitory concentrations (IC50) and inhibition constants (Ki) for a series of hypothetical this compound analogs to illustrate how such data should be presented.

Compound IDModificationIC50 (µM)Ki (µM)
This compound (Parent Compound)17 µg/mL-
HD-01 Ethyl ester at Arg-like carboxyl2515
HD-02 Methyl ester at His-like carboxyl3221
HD-03 N-terminal acetylation5840
HD-04 Guanidino group replaced with amino>100>100
HD-05 Imidazole replaced with phenyl7555

Experimental Protocols

I. Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through a convergent solid-phase peptide synthesis (SPPS) approach. This method allows for the modular assembly of the key building blocks. The following is a generalized protocol that can be adapted for the synthesis of various analogs.

Materials:

  • Fmoc-L-histidine(Trt)-OH

  • Fmoc-L-arginine(Pbf)-OH

  • Rink Amide resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Triisopropylsilane (TIS)

  • Ethylenediamine

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • First Amino Acid Coupling:

    • Deprotect the resin by treating with 20% piperidine in DMF for 20 minutes.

    • Wash the resin thoroughly with DMF and DCM.

    • Couple Fmoc-L-histidine(Trt)-OH (3 eq.) to the resin using DIC (3 eq.) and OxymaPure (3 eq.) in DMF for 2 hours.

    • Confirm complete coupling using a Kaiser test.

  • Fmoc Deprotection: Remove the Fmoc group with 20% piperidine in DMF for 20 minutes.

  • Ethylenediamine Linker Addition:

    • Activate the carboxyl group of the resin-bound histidine with DIC and OxymaPure.

    • Add a solution of excess ethylenediamine in DMF to the resin and react for 4 hours.

  • Second Amino Acid Coupling:

    • Couple Fmoc-L-arginine(Pbf)-OH (3 eq.) to the free amine of the ethylenediamine linker using DIC (3 eq.) and OxymaPure (3 eq.) in DMF for 2 hours.

  • Final Deprotection and Cleavage:

    • Wash the resin with DMF and DCM.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 3 hours.

    • Precipitate the crude peptide in cold diethyl ether.

  • Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR.

II. Carboxypeptidase B Inhibition Assay

The following protocol describes a spectrophotometric assay to determine the inhibitory activity of this compound derivatives against carboxypeptidase B.

Materials:

  • Carboxypeptidase B (porcine pancreas)

  • Hippuryl-L-arginine (substrate)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • This compound derivative stock solutions (in DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of carboxypeptidase B in Tris-HCl buffer.

    • Prepare a stock solution of hippuryl-L-arginine in Tris-HCl buffer.

  • Assay Setup:

    • In a 96-well plate, add 10 µL of various concentrations of the this compound derivative.

    • Add 80 µL of the carboxypeptidase B solution to each well.

    • Incubate at 37°C for 15 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 10 µL of the hippuryl-L-arginine solution to each well.

  • Measurement:

    • Immediately measure the increase in absorbance at 254 nm every 30 seconds for 10 minutes using a microplate reader. The absorbance increase is due to the formation of hippuric acid.

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration of the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

Kinin B1 Receptor Signaling Pathway

Carboxypeptidase B is involved in the processing of kinins, which are inflammatory mediators. Inhibition of CPB by this compound derivatives may modulate the kinin B1 receptor (B1R) signaling pathway. B1R is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq subunit.

Kinin_B1_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol B1R Kinin B1 Receptor Gq Gαq B1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates Downstream Downstream Signaling (e.g., NF-κB, MAPK) PKC->Downstream Activates This compound This compound Derivative (CPB Inhibitor) CPB Carboxypeptidase B This compound->CPB Inhibits Bradykinin Bradykinin desArgBK des-Arg⁹-Bradykinin (B1R Agonist) Bradykinin->desArgBK Cleavage by CPB desArgBK->B1R Activates

Caption: Proposed mechanism of this compound derivatives in modulating the Kinin B1 Receptor signaling pathway.

Experimental Workflow for Synthesis and Screening

The overall process for synthesizing and evaluating this compound derivatives follows a logical progression from chemical synthesis to biological testing.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_advanced Advanced Studies SPPS Solid-Phase Peptide Synthesis of this compound Derivatives Cleavage Cleavage from Resin SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spec & NMR Analysis Purification->Characterization CPB_Assay Carboxypeptidase B Inhibition Assay Characterization->CPB_Assay IC50 IC50 Determination CPB_Assay->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Cell_Assays Cell-based Assays (e.g., Kinin B1R activation) SAR->Cell_Assays Lead Optimization In_Vivo In Vivo Efficacy Studies (e.g., Inflammation models) Cell_Assays->In_Vivo

Caption: A typical workflow for the synthesis and screening of this compound derivatives.

References

Application Notes and Protocols for Crystallizing Histargin-Enzyme Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the techniques and protocols for crystallizing enzyme complexes with the inhibitor Histargin. Given the lack of specific published crystal structures of this compound-enzyme complexes, this document outlines generalized yet detailed protocols based on the known physicochemical properties of this compound and established methods for crystallizing protein-ligand complexes, particularly those involving arginine or guanidinium-containing inhibitors.

Introduction to this compound

This compound is a histidine derivative containing a guanidinium group, with a molecular weight of 355.39 g/mol [1]. It is a known inhibitor of several enzymes, including carboxypeptidases A, B, and N, as well as angiotensin-converting enzyme[2][3]. The presence of the guanidinium group suggests that electrostatic interactions and hydrogen bonding play a crucial role in its binding to target enzymes[4]. These characteristics must be considered when designing crystallization strategies.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC14H25N7O4[1]
Molecular Weight355.39 g/mol [1]
IUPAC Name(2S)-2-[2-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]ethylamino]-5-(diaminomethylideneamino)pentanoic acid[1]
Key Functional GroupsGuanidinium, Imidazole, Carboxylate[1][3]
Known Enzyme TargetsCarboxypeptidase A, Carboxypeptidase B, Carboxypeptidase N, Angiotensin-Converting Enzyme[2][3]
Table 2: Recommended Starting Concentrations for Crystallization
ComponentCo-crystallizationSoakingRationale
Enzyme Concentration5 - 15 mg/mL5 - 15 mg/mLTypical concentration range for protein crystallization.
This compound Concentration1 - 10 mM1 - 20 mMA 5- to 20-fold molar excess is recommended to ensure saturation of the enzyme's binding site. The higher end of the range is for soaking experiments to facilitate diffusion into the crystal.
Molar Ratio (this compound:Enzyme)5:1 to 10:110:1 to 20:1To ensure high occupancy of the binding site, especially if the binding affinity (Kd) is unknown or in the micromolar range.

Experimental Protocols

Two primary methods for obtaining protein-ligand complex crystals are co-crystallization and crystal soaking[5]. The choice between these methods often depends on the stability of the enzyme in the presence of the ligand and whether the apo-enzyme can be crystallized.

Protocol 1: Co-crystallization of this compound-Enzyme Complex

This method involves forming the complex before setting up crystallization trials. It is often the preferred method when the ligand is required for protein stability or when the ligand induces a significant conformational change that would disrupt an existing crystal lattice.

Materials:

  • Purified target enzyme (≥95% purity)

  • This compound (high purity)

  • Appropriate buffer for the target enzyme (e.g., Tris-HCl, HEPES)

  • Crystallization screens (commercial or custom)

  • Vapor diffusion crystallization plates (sitting or hanging drop)

Procedure:

  • Enzyme and Ligand Preparation:

    • Dialyze the purified enzyme into a suitable buffer at a concentration of 5-15 mg/mL. The buffer should be chosen to maintain enzyme stability and activity.

    • Prepare a 50-100 mM stock solution of this compound in the same buffer or a compatible solvent (e.g., water). Ensure the pH of the this compound solution is adjusted to match the enzyme's buffer to avoid pH shock.

  • Complex Formation:

    • On ice, mix the enzyme and this compound solution to achieve a final molar ratio of 1:5 to 1:10 (Enzyme:this compound).

    • Incubate the mixture on ice for 30 minutes to 2 hours to allow for complex formation. The optimal incubation time may need to be determined empirically.

  • Crystallization Screening:

    • Set up crystallization trials using the vapor diffusion method (sitting or hanging drop).

    • Mix the this compound-enzyme complex solution with the crystallization screen solution in a 1:1, 1:2, or 2:1 ratio.

    • Use a broad range of commercial crystallization screens that cover different precipitants (e.g., PEGs, salts), pH values, and additives. Given this compound's charged nature, screens with varying ionic strengths should be explored.

    • Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C).

  • Optimization:

    • If initial screening yields promising hits (e.g., microcrystals, precipitates with crystalline appearance), optimize the conditions by systematically varying the precipitant concentration, pH, and this compound concentration.

Protocol 2: Soaking of Apo-Enzyme Crystals with this compound

This technique is used when high-quality crystals of the apo-enzyme are already available. The ligand is introduced into the crystallization drop, allowing it to diffuse into the crystal and bind to the enzyme.

Materials:

  • High-quality crystals of the apo-enzyme.

  • This compound stock solution (50-100 mM).

  • Cryoprotectant solution (if crystals are to be flash-cooled).

  • Stabilization buffer (mother liquor from the apo-crystal growth condition).

Procedure:

  • Crystal Preparation:

    • Grow and optimize crystals of the apo-enzyme to a suitable size for diffraction experiments.

  • Soaking Solution Preparation:

    • Prepare a soaking solution by adding this compound to the stabilization buffer to a final concentration of 1-20 mM. The optimal concentration will depend on the binding affinity and the porosity of the crystals and may require optimization.

  • Soaking:

    • Carefully transfer an apo-crystal into a drop of the soaking solution.

    • Incubate for a period ranging from a few minutes to several hours. The soaking time should be optimized to allow for complete saturation of the binding sites without causing crystal cracking or dissolution.

  • Cryoprotection and Data Collection:

    • If necessary, briefly transfer the soaked crystal to a cryoprotectant solution containing this compound before flash-cooling in liquid nitrogen.

    • Collect X-ray diffraction data to determine if the ligand has bound to the enzyme.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Experimental_Workflow_Co_Crystallization Co-Crystallization Workflow for this compound-Enzyme Complexes cluster_prep Preparation cluster_complex Complex Formation cluster_cryst Crystallization cluster_analysis Analysis Enzyme Purified Enzyme (5-15 mg/mL) Mix Mix Enzyme and this compound (1:5 to 1:10 molar ratio) Enzyme->Mix This compound This compound Stock (50-100 mM) This compound->Mix Incubate Incubate on Ice (30 min - 2 hr) Mix->Incubate Screen Set up Crystallization Screens (Vapor Diffusion) Incubate->Screen Optimize Optimize Conditions Screen->Optimize Crystals Obtain Crystals Optimize->Crystals Data X-ray Diffraction Crystals->Data

Caption: Co-Crystallization Workflow.

Experimental_Workflow_Soaking Crystal Soaking Workflow for this compound-Enzyme Complexes cluster_prep Preparation cluster_soaking Soaking cluster_analysis Analysis ApoCrystals Grow Apo-Enzyme Crystals Soak Soak Crystal (minutes to hours) ApoCrystals->Soak This compound This compound Stock (50-100 mM) SoakSol Prepare Soaking Solution (1-20 mM this compound) This compound->SoakSol StabBuffer Stabilization Buffer StabBuffer->SoakSol SoakSol->Soak Cryo Cryoprotection Soak->Cryo Data X-ray Diffraction Cryo->Data

Caption: Crystal Soaking Workflow.

Logical_Relationship_Factors Key Factors Influencing Crystallization Success cluster_protein Protein Properties cluster_ligand Ligand Properties cluster_conditions Crystallization Conditions Success Successful Crystallization Purity Purity & Homogeneity Purity->Success Concentration Concentration Concentration->Success Stability Stability Stability->Success LigandConc This compound Concentration LigandConc->Success Solubility Solubility Solubility->Success PurityLigand Purity PurityLigand->Success pH pH pH->Success Precipitant Precipitant Type & Concentration Precipitant->Success Temperature Temperature Temperature->Success Additives Additives Additives->Success

Caption: Factors for Crystallization Success.

References

Troubleshooting & Optimization

Histargin Stability in Solution: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Histargin in solution. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has visible precipitates. What could be the cause?

A1: Cloudiness or precipitation of your this compound solution can arise from several factors, primarily related to its solubility and stability limits being exceeded. Common causes include:

  • pH Imbalance: Peptides often have an optimal pH range for stability and solubility. Outside this range, they can become unstable and aggregate.[1] this compound, containing histidine and arginine residues, is particularly sensitive to pH changes.

  • High Concentration: The concentration of this compound in your solution may be too high, exceeding its solubility limit in the chosen solvent.

  • Improper Storage Temperature: Fluctuations in temperature or storage at an inappropriate temperature can lead to decreased stability and precipitation.[1]

  • Contamination: Microbial or chemical contamination can also lead to the formation of precipitates.

Q2: I am observing a decrease in the biological activity of my this compound solution over time. What are the potential reasons?

A2: A decline in biological activity is often a direct consequence of this compound degradation. The primary degradation pathways for peptides like this compound include:

  • Oxidation: The histidine residue in this compound is susceptible to oxidation, which can alter its structure and function.[2][3] This can be accelerated by exposure to air (oxygen) and the presence of metal ions.

  • Deamidation: If this compound contains asparagine or glutamine residues, they can undergo deamidation, leading to a structural change and potential loss of activity.[2][4]

  • Protease Degradation: If the solution is contaminated with proteases, these enzymes can break down the peptide bonds of this compound.[1]

  • Hydrolysis: In aqueous solutions, the peptide bonds of this compound can be hydrolyzed, especially at extreme pH values.

Troubleshooting Guides

Issue 1: this compound Precipitation

If you are observing precipitation in your this compound solution, follow these troubleshooting steps:

Troubleshooting Workflow for this compound Precipitation

start Precipitation Observed check_ph Check Solution pH start->check_ph adjust_ph Adjust pH to Optimal Range (e.g., pH 6.0-7.5) check_ph->adjust_ph pH out of range check_conc Review this compound Concentration check_ph->check_conc pH is optimal filter Filter Sterilize Solution adjust_ph->filter dilute Dilute Solution check_conc->dilute Concentration too high check_temp Verify Storage Temperature check_conc->check_temp Concentration is appropriate dilute->filter optimize_temp Store at Recommended Temperature (e.g., 2-8°C) check_temp->optimize_temp Temperature incorrect reconstitute Reconstitute Fresh this compound check_temp->reconstitute All parameters optimal optimize_temp->filter filter->reconstitute If precipitation persists

Caption: Troubleshooting workflow for this compound precipitation.

Issue 2: Loss of this compound Activity

A decrease in the biological activity of this compound suggests degradation. The following table summarizes key factors affecting stability and strategies for mitigation.

Factor Affecting StabilityPotential Cause of DegradationRecommended Mitigation Strategy
pH Acidic or alkaline conditions can catalyze hydrolysis and other degradation reactions.[5]Maintain the pH of the solution within the optimal range for this compound (typically pH 6.0-7.5). Use a suitable buffer system.[2][3]
Temperature Elevated temperatures accelerate chemical degradation pathways such as oxidation and deamidation.[1]Store this compound solutions at recommended temperatures, generally 2-8°C for short-term and -20°C or -80°C for long-term storage.[6]
Oxygen Exposure The presence of oxygen can lead to the oxidation of susceptible amino acid residues like histidine.[2]Degas the solvent before preparing the solution. Overlay the solution with an inert gas like nitrogen or argon.[2]
Light Exposure Exposure to UV or fluorescent light can induce photo-degradation.Store this compound solutions in amber vials or protect them from light.[7]
Enzymatic Degradation Contamination with proteases can lead to enzymatic cleavage of the peptide.Work in a sterile environment. Use protease inhibitors if necessary.

Experimental Protocols

Protocol 1: Determination of Optimal pH for this compound Stability

This protocol outlines a method to determine the pH at which this compound exhibits maximum stability in solution.

Experimental Workflow for pH Optimization

prep_buffers Prepare a Series of Buffers (e.g., pH 5.0, 6.0, 7.0, 8.0) aliquot Aliquot this compound into Each Buffer prep_buffers->aliquot prep_this compound Prepare this compound Stock Solution prep_this compound->aliquot incubate Incubate Samples at a Controlled Temperature (e.g., 37°C) aliquot->incubate time_points Withdraw Aliquots at Different Time Points (e.g., 0, 24, 48, 72 hours) incubate->time_points analyze Analyze Samples by HPLC to Quantify Intact this compound time_points->analyze plot Plot % Remaining this compound vs. Time for Each pH analyze->plot determine_optimum Determine Optimal pH with the Slowest Degradation Rate plot->determine_optimum This compound Intact this compound Oxidized Oxidized this compound (Modified Histidine) This compound->Oxidized Oxygen, Metal Ions Hydrolyzed Hydrolyzed Fragments (Cleaved Peptide Bonds) This compound->Hydrolyzed High/Low pH, Water Aggregated Aggregated/Precipitated This compound This compound->Aggregated Suboptimal pH, High Temp.

References

Troubleshooting Histargin Inhibition Assay Variability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in Histargin inhibition assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which enzymes does it inhibit?

This compound is a compound that has been shown to inhibit several enzymes. Notably, it acts as an inhibitor of carboxypeptidase A, carboxypeptidase B, carboxypeptidase N (also known as kininase I), and angiotensin-converting enzyme (ACE).[1] The specific enzyme used in your assay will determine the precise experimental conditions.

Q2: What are the most common sources of variability in enzyme inhibition assays?

Variability in enzyme inhibition assays can arise from multiple factors.[2][3] These can be broadly categorized as environmental, procedural, and reagent-related. Key sources include:

  • Temperature and pH fluctuations: Enzyme activity is highly sensitive to changes in temperature and pH.[4] Even minor deviations from the optimal conditions can lead to significant variations in results.[4]

  • Inaccurate pipetting: Errors in dispensing volumes of the enzyme, substrate, or inhibitor can directly impact the final concentration of reactants and lead to inconsistent results.

  • Reagent instability: The stability of the enzyme, substrate, and this compound itself is crucial.[5] Degradation of any of these components can lead to decreased activity and unreliable data.

  • Cell-based assay variability (if applicable): If you are working with a cell-based assay, factors such as cell passage number, cell density at the time of plating, and overall cell health can introduce significant variability.[6][7][8][9]

  • Microplate "edge effects": Increased evaporation from the wells on the outer edges of a microplate compared to the central wells can concentrate reactants and lead to artificially high or low readings in those wells.[4]

Troubleshooting Guides

Problem 1: High variability between replicate wells.

High variability between replicate wells is a common issue that can often be traced back to procedural inconsistencies.

Possible Causes and Solutions:

CauseSolution
Inaccurate Pipetting - Calibrate your pipettes regularly.- Use reverse pipetting for viscous solutions.- Ensure consistent pipette tip immersion depth.- Pre-wet the pipette tip before dispensing.
"Edge Effect" in Microplates - Avoid using the outer wells of the plate.- Fill the outer wells with sterile water or buffer to create a humidity barrier.- Ensure the plate is incubated in a humidified chamber.
Incomplete Mixing - Mix the contents of each well thoroughly after adding each reagent, but avoid introducing bubbles.- Use a plate shaker at a gentle speed for a consistent duration.
Temperature Gradients Across the Plate - Allow all reagents and the microplate to equilibrate to the assay temperature before starting.- Ensure the plate incubator provides uniform temperature distribution.
Problem 2: Inconsistent IC50 values between experiments.

Variations in the half-maximal inhibitory concentration (IC50) of this compound from one experiment to the next can make it difficult to assess its potency accurately.

Possible Causes and Solutions:

CauseSolution
Enzyme Activity Variation - Prepare a large, single batch of enzyme and aliquot it for storage at the recommended temperature.- Perform an enzyme activity titration for each new batch to ensure consistency.
This compound Stock Solution Degradation - Prepare fresh this compound stock solutions for each experiment.- If storing stock solutions, aliquot and freeze them at -20°C or -80°C and avoid repeated freeze-thaw cycles.
Substrate Concentration Variation - Ensure the substrate concentration is consistent across all experiments and is ideally at or below the Michaelis constant (Km) for competitive inhibitors.[10]
DMSO Concentration Effects - If this compound is dissolved in DMSO, ensure the final concentration of DMSO is the same in all wells, including controls.[10] High concentrations of DMSO can inhibit enzyme activity.
Incubation Time Variation - Use a precise timer for all incubation steps. Inconsistent incubation times can lead to significant differences in the reaction progress.

Experimental Protocols

Key Experiment: In Vitro this compound Inhibition Assay (Generic Protocol)

This protocol provides a general framework for an in vitro enzyme inhibition assay using a purified enzyme and a colorimetric substrate. This should be adapted based on the specific enzyme being targeted by this compound.

Materials:

  • Purified enzyme (e.g., Carboxypeptidase A)

  • This compound

  • Substrate (e.g., a chromogenic or fluorogenic substrate specific for the enzyme)

  • Assay buffer (optimized for pH and ionic strength for the specific enzyme)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of this compound in assay buffer.

    • Prepare the enzyme solution in assay buffer to the desired concentration.

    • Prepare the substrate solution in assay buffer to the desired concentration.

  • Assay Setup:

    • Add a fixed volume of the this compound dilutions to the appropriate wells of the 96-well plate.

    • Include control wells:

      • Negative control (100% activity): Assay buffer without this compound.

      • Positive control (0% activity/background): Assay buffer without the enzyme.

    • Add a fixed volume of the enzyme solution to all wells except the positive control.

    • Mix gently and incubate for a pre-determined time at the optimal temperature for the enzyme.

  • Reaction Initiation and Measurement:

    • Add a fixed volume of the substrate solution to all wells to start the reaction.

    • Immediately place the plate in a microplate reader.

    • Measure the absorbance or fluorescence at regular intervals (kinetic assay) or at a single endpoint after a fixed incubation time.

  • Data Analysis:

    • Subtract the background reading (positive control) from all other readings.

    • Calculate the percentage of enzyme inhibition for each this compound concentration relative to the negative control.

    • Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.

Visualizations

Experimental Workflow for this compound Inhibition Assay

G cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Setup cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis A Prepare this compound Stock and Serial Dilutions D Add this compound Dilutions to 96-Well Plate A->D B Prepare Enzyme Solution E Add Enzyme Solution B->E C Prepare Substrate Solution G Add Substrate to Initiate Reaction C->G Add to wells D->E Add to wells F Incubate (Pre-incubation) E->F F->G H Measure Signal (e.g., Absorbance) G->H I Calculate % Inhibition H->I J Plot Dose-Response Curve I->J K Determine IC50 J->K

Caption: Workflow for a typical in vitro this compound inhibition assay.

Troubleshooting Logic for High Replicate Variability

G Start High Variability Between Replicates Pipetting Check Pipetting Technique and Calibration Start->Pipetting EdgeEffect Investigate Edge Effects Pipetting->EdgeEffect No Sol_Pipetting Recalibrate Pipettes Use Reverse Pipetting Pipetting->Sol_Pipetting Yes Mixing Evaluate Mixing Procedure EdgeEffect->Mixing No Sol_EdgeEffect Avoid Outer Wells Use Humidified Incubator EdgeEffect->Sol_EdgeEffect Yes Temp Assess Temperature Uniformity Mixing->Temp No Sol_Mixing Ensure Thorough Mixing Use Plate Shaker Mixing->Sol_Mixing Yes Sol_Temp Equilibrate Reagents and Plate Temp->Sol_Temp Yes

Caption: A logical approach to troubleshooting high replicate variability.

Signaling Pathway: General Enzyme Inhibition

G Enzyme Enzyme EnzymeSubstrate Enzyme-Substrate Complex Enzyme->EnzymeSubstrate + Substrate EnzymeInhibitor Enzyme-Inhibitor Complex (Inactive) Enzyme->EnzymeInhibitor + this compound Substrate Substrate Substrate->EnzymeSubstrate Product Product Product->Enzyme Enzyme is released This compound This compound (Inhibitor) This compound->EnzymeInhibitor EnzymeSubstrate->Product Catalysis EnzymeSubstrate->Product EnzymeInhibitor->Product Blocks Reaction

Caption: General mechanism of competitive enzyme inhibition by this compound.

References

Optimizing Histargin Concentration for In Vitro Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Histargin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentration for your in vitro experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a compound known to act as an enzyme inhibitor. Its primary targets include carboxypeptidases A, B, and N, angiotensin-converting enzyme (ACE), and arginase.[1][2] Due to its inhibitory action on these enzymes, this compound can be a valuable tool for studying their roles in various biological processes.

Q2: How should I prepare a stock solution of this compound?

Recommended Starting Protocol for Stock Solution Preparation:

  • Solvent: Start by dissolving this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM or higher).

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

  • Working Dilutions: For cell-based assays, dilute the DMSO stock solution in your cell culture medium to the final desired concentration. It is crucial to keep the final DMSO concentration in the culture medium below 0.5%, as higher concentrations can be toxic to cells.

Q3: What is a good starting concentration range for this compound in cell culture experiments?

The optimal concentration of this compound will be cell line- and assay-dependent. Since specific studies detailing this compound's use in cell culture are limited, a good starting point is to perform a dose-response experiment. Based on typical concentrations for other enzyme inhibitors in vitro, a broad range is recommended for initial screening.

Suggested Starting Concentration Range
1 µM to 100 µM

It is advisable to test a wide range of concentrations (e.g., logarithmic dilutions) to determine the optimal effective concentration for your specific experimental setup.

Q4: What are the potential off-target effects of this compound?

This compound is known to inhibit multiple enzymes, including carboxypeptidases and angiotensin-converting enzyme, in addition to arginase.[1][2] Therefore, when interpreting your results, it is important to consider that the observed effects may not be solely due to the inhibition of a single enzyme. To investigate potential off-target effects in your system, consider the following:

  • Use of more specific inhibitors: Compare the effects of this compound with those of more selective inhibitors for each of its known targets.

  • Rescue experiments: If the effect of this compound is hypothesized to be due to the inhibition of a specific enzyme, attempt to rescue the phenotype by adding the product of that enzyme's reaction.

  • Knockdown/knockout models: Use siRNA or CRISPR/Cas9 to specifically reduce the expression of the target enzyme and compare the phenotype to that observed with this compound treatment.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No observable effect at tested concentrations - Concentration is too low.- The chosen cell line does not express the target enzyme at sufficient levels.- The experimental endpoint is not sensitive to the inhibition of the target enzyme.- Perform a dose-response experiment with a wider and higher concentration range.- Confirm the expression of the target enzyme (e.g., arginase, carboxypeptidase) in your cell line via Western blot or qPCR.- Choose a more direct and sensitive assay to measure the effect of enzyme inhibition (e.g., measure nitric oxide production for arginase inhibition).
High levels of cell death (cytotoxicity) - this compound concentration is too high.- The cell line is particularly sensitive to this compound.- The solvent (e.g., DMSO) concentration is too high.- Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 value of this compound for your cell line and use concentrations well below this value.- Ensure the final DMSO concentration in your cell culture medium is below 0.5%.- Reduce the incubation time with this compound.
Precipitation of this compound in culture medium - Poor solubility of this compound at the working concentration.- Interaction with components of the culture medium.- Prepare fresh dilutions from the DMSO stock solution for each experiment.- Vortex the diluted solution well before adding to the cell culture.- If precipitation persists, consider using a different solvent for the stock solution (if compatible with your cells) or reducing the final concentration.
Inconsistent or variable results - Instability of this compound in solution.- Inconsistent cell seeding density.- Variability in experimental technique.- Aliquot the stock solution to avoid multiple freeze-thaw cycles.- Ensure a consistent cell seeding density across all experiments, as this can affect the cellular response.- Standardize all incubation times and reagent addition steps.

Experimental Protocols

Protocol 1: Determining the IC50 for Arginase Inhibition

This protocol provides a general method for determining the half-maximal inhibitory concentration (IC50) of this compound for arginase activity in cell lysates.

Materials:

  • Cells expressing arginase (e.g., HeLa, U-373 MG, BAECs)

  • Lysis buffer (e.g., 50 mM Tris-HCl with protease inhibitors)

  • Arginase Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 5 mM MnCl2)

  • L-arginine solution (0.5 M, pH 9.7)

  • This compound stock solution (in DMSO)

  • Acidic stop solution (H2SO4:H3PO4:H2O = 1:3:7 v/v/v)

  • 9% α-isonitrosopropiophenone (in ethanol)

  • Urea standards

  • 96-well microplate

  • Plate reader (540 nm)

Procedure:

  • Prepare Cell Lysate:

    • Culture cells to ~80-90% confluency.

    • Lyse the cells in ice-cold lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate.

  • Activate Arginase:

    • Dilute the cell lysate in Arginase Assay Buffer.

    • Activate the arginase by heating the lysate at 56°C for 10 minutes.

  • Set up Inhibition Assay:

    • In a 96-well plate, add varying concentrations of this compound (e.g., 0.1 µM to 100 µM) to the activated cell lysate. Include a no-inhibitor control.

    • Pre-incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the L-arginine solution to each well.

    • Incubate at 37°C for a set time (e.g., 60 minutes).

  • Stop Reaction and Develop Color:

    • Stop the reaction by adding the acidic stop solution.

    • Add the α-isonitrosopropiophenone solution.

    • Heat the plate at 100°C for 45 minutes to develop the color.

  • Measure and Calculate:

    • Cool the plate to room temperature.

    • Measure the absorbance at 540 nm.

    • Create a standard curve using the urea standards.

    • Calculate the amount of urea produced in each well.

    • Plot the percentage of arginase inhibition versus the this compound concentration and determine the IC50 value.

Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is to determine the cytotoxic effect of this compound on a chosen cell line.

Materials:

  • Your cell line of interest (e.g., HeLa, U-373 MG)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plate

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation:

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization:

    • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at 570 nm.

  • Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the this compound concentration to determine the CC50 (cytotoxic concentration 50%).

Signaling Pathways and Experimental Workflows

As an arginase inhibitor, this compound can influence several key signaling pathways. The following diagrams illustrate the general mechanism of arginase inhibition and a typical experimental workflow for assessing the effects of this compound.

Arginase_Inhibition_Pathway L_Arginine L-Arginine Arginase Arginase L_Arginine->Arginase Substrate eNOS eNOS L_Arginine->eNOS Substrate Ornithine_Urea L-Ornithine + Urea Arginase->Ornithine_Urea Catalyzes This compound This compound This compound->Arginase Inhibits NO_Citrulline Nitric Oxide (NO) + L-Citrulline eNOS->NO_Citrulline Produces Downstream Downstream Effects (e.g., Vasodilation) NO_Citrulline->Downstream

Mechanism of Arginase Inhibition by this compound.

The diagram above illustrates how this compound inhibits arginase, preventing the conversion of L-Arginine to L-Ornithine and Urea. This increases the availability of L-Arginine for endothelial nitric oxide synthase (eNOS), potentially leading to increased nitric oxide (NO) production.

mTOR_Signaling_Pathway Arginine L-Arginine mTORC1 mTORC1 Arginine->mTORC1 Activates Arginase Arginase Arginase->Arginine Depletes This compound This compound This compound->Arginase Inhibits Protein_Synthesis Protein Synthesis Cell Growth mTORC1->Protein_Synthesis Promotes Rho_ROCK_Signaling_Pathway Stimuli Stimuli (e.g., Oxidative Stress) RhoA RhoA Stimuli->RhoA ROCK ROCK RhoA->ROCK Arginase_Activation Arginase Upregulation & Activation ROCK->Arginase_Activation eNOS_uncoupling eNOS Uncoupling Arginase_Activation->eNOS_uncoupling This compound This compound This compound->Arginase_Activation Inhibits Experimental_Workflow Start Start: Cell Culture Dose_Response 1. Dose-Response & Cytotoxicity Assay (MTT) Start->Dose_Response Enzyme_Assay 2. In Vitro Enzyme Inhibition Assay (IC50) Dose_Response->Enzyme_Assay Determine non-toxic concentration range Cell_Based_Assay 3. Cell-Based Functional Assay (e.g., NO production) Enzyme_Assay->Cell_Based_Assay Confirm target engagement Western_Blot 4. Western Blot for Signaling Proteins Cell_Based_Assay->Western_Blot Investigate mechanism Analysis 5. Data Analysis & Interpretation Western_Blot->Analysis

References

Technical Support Center: Synthesis of Histargin and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Histargin and its analogs. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this unique carboxypeptidase B inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its synthesis challenging?

This compound is a natural product identified as an inhibitor of carboxypeptidase B. Its structure is N-[(S)-1-carboxy-4-guanidinobutyl]-N'-[(S)-1-carboxy-2-(imidazol-4-yl)ethyl]ethylenediamine. Unlike a simple peptide, this compound is synthesized from L-arginine and L-histidine precursors linked by an ethylenediamine bridge.

The primary challenges in its synthesis arise from the multiple reactive functional groups in the arginine and histidine precursors: the α-amino group, the carboxyl group, the guanidinium group of arginine, and the imidazole ring of histidine. These necessitate a carefully planned protecting group strategy and controlled reaction conditions to avoid side reactions and ensure the desired stereochemistry.

Q2: What are the key side reactions to be aware of during the synthesis of this compound analogs?

Based on the synthesis of peptides containing arginine and histidine, several side reactions can be anticipated and must be carefully managed:

  • Racemization of Histidine: The imidazole ring of histidine can catalyze the epimerization of the α-carbon, especially during activation of the carboxyl group for coupling reactions. This leads to the formation of diastereomers that can be difficult to separate.

  • δ-Lactam Formation from Arginine: The side chain of arginine can undergo intramolecular cyclization to form a stable δ-lactam, particularly during the activation of its carboxyl group. This side reaction consumes the starting material and introduces a significant impurity.

  • Guanidinium and Imidazole Acylation: The nucleophilic guanidinium and imidazole groups can be acylated if not properly protected, leading to unwanted byproducts.

  • Over-alkylation: The synthesis of this compound involves N-alkylation steps. It is crucial to control the stoichiometry and reaction conditions to prevent multiple alkylations on the same nitrogen atom, which would lead to complex mixtures of products.

Q3: What are the recommended protecting groups for the synthesis of this compound precursors?

A robust protecting group strategy is essential for a successful synthesis. The choice of protecting groups should allow for their selective removal without affecting other parts of the molecule.

Functional GroupAmino AcidRecommended Protecting GroupsRationale
α-Amino Group Arginine & HistidineBoc (tert-Butoxycarbonyl)Stable under a wide range of conditions, easily removed with mild acid (e.g., TFA).
Carboxyl Group Arginine & HistidineMethyl or Ethyl Ester (Me/Et)Stable to the conditions of N-alkylation and can be removed by saponification.
Guanidinium Group ArginineTosyl (Tos) or Nitro (NO2)These groups are stable to the synthetic conditions and can be removed at a later stage. The nitro group has been shown to prevent δ-lactam formation.
Imidazole Ring HistidineDinitrophenyl (Dnp) or Tosyl (Tos)These protecting groups reduce the nucleophilicity of the imidazole ring, preventing side reactions and minimizing racemization.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield in N-alkylation steps - Incomplete reaction.- Steric hindrance from bulky protecting groups.- Poor solubility of starting materials.- Increase reaction time and/or temperature.- Use a less sterically hindered alkylating agent if possible.- Screen different solvents to improve solubility.
Formation of multiple products (over-alkylation) - Use of excess alkylating agent.- Reaction conditions are too harsh.- Use a 1:1 stoichiometry of the amine and alkylating agent.- Perform the reaction at a lower temperature.- Consider a reductive amination approach for better control.
Presence of diastereomers in the final product - Racemization of the histidine stereocenter during synthesis.- Ensure the imidazole ring of the histidine precursor is protected (e.g., with Dnp or Tos).- Use mild coupling reagents and conditions if applicable.- Employ chiral chromatography for separation of diastereomers.
Difficulty in removing protecting groups - Incomplete deprotection reaction.- Protecting group is too stable for the chosen deprotection conditions.- Increase reaction time or reagent concentration for deprotection.- Ensure the chosen protecting groups are orthogonal and can be removed under conditions that do not degrade the final product.- For guanidinium deprotection (e.g., Nitro group), catalytic hydrogenation is a common method.
Challenges in purification of the final product - Presence of closely related impurities (e.g., diastereomers, over-alkylated products).- The polar and charged nature of this compound.- Use high-resolution purification techniques like reverse-phase HPLC.- Ion-exchange chromatography can be effective for separating charged molecules.- Optimize the mobile phase and gradient for HPLC to improve separation.

Experimental Protocols & Workflows

While the full detailed protocol from the original synthesis by Moriguchi et al. is not publicly available, a general synthetic workflow can be outlined based on the known structure of this compound and common organic synthesis techniques. The synthesis involves the preparation of protected arginine and histidine precursors, followed by sequential N-alkylation with a suitable ethylenediamine equivalent, and final deprotection.

Visualizing the Synthetic Workflow

Histargin_Synthesis_Workflow cluster_arginine Arginine Precursor Preparation cluster_histidine Histidine Precursor Preparation cluster_coupling Assembly of the this compound Backbone cluster_final Final Steps Arg L-Arginine Protected_Arg Protected L-Arginine (e.g., Boc-Arg(NO2)-OMe) Arg->Protected_Arg Protection Intermediate_1 Mono-alkylated Intermediate Protected_Arg->Intermediate_1 First N-Alkylation His L-Histidine Protected_His Protected L-Histidine (e.g., Boc-His(Dnp)-OMe) His->Protected_His Protection Intermediate_2 Di-alkylated Intermediate Protected_His->Intermediate_2 Ethylenediamine Ethylenediamine Derivative Ethylenediamine->Intermediate_1 Intermediate_1->Intermediate_2 Second N-Alkylation Deprotection Global Deprotection Intermediate_2->Deprotection Purification Purification (e.g., HPLC) Deprotection->Purification This compound This compound Purification->this compound

Caption: General workflow for the synthesis of this compound.

Visualizing a Potential Side Reaction: δ-Lactam Formation

Lactam_Formation Activated_Arg Activated Arginine Derivative Carboxyl group activated for coupling Lactam δ-Lactam Impurity Intramolecular cyclization product Activated_Arg->Lactam Unwanted Intramolecular Cyclization (Side Reaction) Desired_Product Desired Coupled Product Successful intermolecular reaction Activated_Arg->Desired_Product Desired Intermolecular Coupling

Caption: Competing pathways for activated arginine.

Disclaimer: The experimental protocols and troubleshooting suggestions provided here are based on general principles of organic and peptide chemistry and available literature. Researchers should always consult relevant safety data sheets (SDS) and perform thorough literature reviews before conducting any experiments. The specific conditions for the synthesis of this compound analogs may require optimization.

Technical Support Center: Refining Histargin Purification Protocols for Higher Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine their purification protocols for a higher yield of the target protein, Histargin. The guidance provided is based on common protein purification challenges and may require further optimization for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low protein yield during purification?

Low protein yield can stem from several factors throughout the expression and purification process. Key reasons include low expression levels in the host system, inefficient cell lysis, protein degradation by proteases, and the formation of insoluble aggregates or inclusion bodies.[1][2] Additionally, issues with the purification column, such as incorrect resin choice or improper packing, can lead to poor protein binding and subsequent loss.[1]

Q2: How can I prevent my protein from degrading during purification?

To minimize protein degradation, it is crucial to work quickly and maintain cold temperatures (4°C) throughout the purification process.[1] The addition of protease inhibitors to your lysis and purification buffers is also essential to inactivate proteases released during cell lysis.[1][2]

Q3: What is protein aggregation and how can I avoid it?

Protein aggregation is the formation of non-functional, often insoluble, protein clusters.[3][4] This can be caused by various factors, including high protein concentration, suboptimal buffer conditions (pH, ionic strength), and exposure to harsh conditions during purification.[3] To avoid aggregation, you can optimize buffer composition, use additives like glycerol or non-ionic detergents, and handle the protein gently.

Q4: How do I choose the right chromatography technique for my protein?

The choice of chromatography technique depends on the properties of your target protein and the desired purity level.[5] Affinity chromatography is often the first step for tagged proteins (e.g., His-tagged this compound) due to its high specificity.[5] Subsequent steps may include ion-exchange chromatography to separate proteins based on charge, and size-exclusion chromatography to separate based on size and remove aggregates.[5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound purification experiments.

Low this compound Yield

Problem: The final yield of purified this compound is significantly lower than expected.

Possible Causes & Solutions:

Possible Cause Solution Quantitative Parameter to Monitor
Low Expression Levels Optimize expression conditions (e.g., inducer concentration, temperature, induction time).[2]Compare protein expression levels on SDS-PAGE before and after optimization.
Inefficient Cell Lysis Ensure complete cell disruption by trying different lysis methods (e.g., sonication, French press) or optimizing lysis buffer components.[1]Measure total protein concentration in the lysate.
Protein Degradation Add a protease inhibitor cocktail to all buffers and maintain cold temperatures.[1][2]Analyze samples at different purification stages on SDS-PAGE for degradation bands.
Poor Binding to Affinity Resin Ensure the affinity tag is accessible; consider denaturing conditions if necessary.[6] Check buffer compatibility (e.g., avoid high imidazole concentrations in the binding buffer for His-tagged proteins).[7]Compare the amount of target protein in the flow-through and wash fractions to the eluted fraction.
Inefficient Elution Optimize elution buffer composition (e.g., imidazole concentration for His-tags, pH).[6][7] A gradient elution may improve yield and purity.[1]Analyze the resin after elution to check for remaining bound protein.
This compound Aggregation

Problem: The purified this compound shows signs of aggregation (e.g., precipitation, presence of high molecular weight species on SEC).

Possible Causes & Solutions:

Possible Cause Solution Quantitative Parameter to Monitor
High Protein Concentration Elute the protein in a larger volume or perform purification with a lower initial sample concentration.Monitor protein concentration using a spectrophotometer (e.g., NanoDrop).
Suboptimal Buffer Conditions Screen different buffer pH and ionic strengths to find conditions that maintain protein solubility.[3]Use dynamic light scattering (DLS) to assess the aggregation state of the protein in different buffers.
Presence of Aggregation-Prone Regions Add stabilizing agents to the buffer, such as glycerol (5-20%), arginine (0.5-1 M), or non-ionic detergents (e.g., Tween-20 at 0.01-0.1%).Compare SEC profiles of the protein with and without additives.
Freeze-Thaw Cycles Aliquot the purified protein and flash-freeze in liquid nitrogen. Avoid repeated freeze-thaw cycles.Test the activity and aggregation state of an aliquot after a freeze-thaw cycle.

Experimental Protocols

Cell Lysis (for E. coli expressing His-tagged this compound)
  • Harvest Cells: Centrifuge the bacterial culture at 6,000 x g for 15 minutes at 4°C. Discard the supernatant.

  • Resuspend Cell Pellet: Resuspend the cell pellet in ice-cold Lysis Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1x protease inhibitor cocktail). Use 5 mL of buffer per gram of wet cell paste.

  • Lyse Cells: Sonicate the cell suspension on ice. Use short bursts (e.g., 10 seconds on, 30 seconds off) for a total of 5-10 minutes of sonication time, or until the suspension is no longer viscous.

  • Clarify Lysate: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Collect Supernatant: Carefully collect the supernatant containing the soluble protein fraction.

Affinity Chromatography (His-tagged this compound)
  • Equilibrate Column: Equilibrate a pre-packed Ni-NTA column with 5-10 column volumes (CV) of Lysis Buffer.

  • Load Sample: Load the clarified lysate onto the column at a flow rate of 1 mL/min. Collect the flow-through fraction.

  • Wash Column: Wash the column with 10-20 CV of Wash Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins. Collect the wash fractions.

  • Elute Protein: Elute the bound this compound with 5 CV of Elution Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole). Collect the eluate in fractions.

  • Analyze Fractions: Analyze the flow-through, wash, and elution fractions by SDS-PAGE to assess purity and yield.

Size-Exclusion Chromatography (SEC)
  • Equilibrate Column: Equilibrate a size-exclusion chromatography column (e.g., Superdex 200) with at least 2 CV of SEC Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl).

  • Concentrate Sample: If necessary, concentrate the eluted fractions from the affinity chromatography step using a centrifugal filter unit.

  • Load Sample: Load the concentrated protein sample onto the SEC column. The sample volume should not exceed 2-5% of the total column volume.

  • Run SEC: Run the chromatography at a constant flow rate and collect fractions.

  • Analyze Fractions: Analyze the collected fractions by SDS-PAGE to identify those containing pure, monomeric this compound.

Visualizations

experimental_workflow cluster_expression Protein Expression cluster_lysis Cell Lysis cluster_purification Purification cluster_analysis Analysis expression This compound Expression in E. coli harvest Cell Harvest expression->harvest lysis Cell Lysis harvest->lysis clarification Clarification by Centrifugation lysis->clarification affinity Affinity Chromatography (Ni-NTA) clarification->affinity sec Size-Exclusion Chromatography (SEC) affinity->sec sds_page SDS-PAGE sec->sds_page yield_quant Yield Quantification sds_page->yield_quant

Caption: A typical experimental workflow for this compound purification.

signaling_pathway receptor Receptor This compound This compound receptor->this compound Activation kinase1 Kinase 1 This compound->kinase1 Phosphorylation kinase2 Kinase 2 kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor kinase2->transcription_factor Activation gene_expression Gene Expression transcription_factor->gene_expression Regulation

Caption: A hypothetical signaling pathway involving this compound.

References

Technical Support Center: Managing Degradation in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Histargin": The term "this compound" does not correspond to a known biological molecule in common scientific literature. This guide addresses potential degradation issues for two molecules with similar-sounding names: Histamine and Histones . Please select the section relevant to your research.

Section 1: Dealing with Histamine Degradation in Cell Culture

This section provides troubleshooting guidance and frequently asked questions for researchers working with histamine in cell culture experiments.

Frequently Asked Questions (FAQs) - Histamine

Q1: How stable is histamine in standard cell culture media?

A1: Histamine can be unstable in cell culture media, primarily due to enzymatic degradation. The presence of fetal calf serum (FCS) can lead to histamine degradation.[1] For experiments requiring stable histamine concentrations, it is recommended to use serum-free medium, in which histamine has been shown to be stable for over 24 hours.[1]

Q2: What are the primary pathways of histamine degradation in a biological context?

A2: Histamine is primarily degraded by two enzymes:

  • Diamine oxidase (DAO): This enzyme catalyzes the oxidative deamination of histamine.

  • Histamine-N-methyltransferase (HNMT): This enzyme methylates the imidazole ring of histamine.[2][3] The presence of these enzymes or similar enzymatic activities in cell cultures or media supplements can lead to histamine degradation.[2]

Q3: Can other compounds in my cell culture interfere with histamine stability?

A3: Yes, other biogenic amines such as putrescine, cadaverine, and tyramine can compete with histamine for degradation by diamine oxidase (DAO), which can delay histamine degradation.[4]

Q4: How can I measure the concentration of histamine in my cell culture supernatant?

A4: Several methods are available for quantifying histamine in cell culture supernatants, including:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and validated one-step method allows for rapid quantification.[5]

  • Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available ELISA kits provide a sensitive method for measuring histamine concentrations.[6][7]

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is another sensitive method for histamine quantification.[7]

Troubleshooting Guide - Histamine
Problem Possible Cause Recommended Solution
Loss of histamine-induced biological effect over time. Histamine degradation in the culture medium.1. Switch to a serum-free medium for the duration of the experiment.[1]2. If serum is required, reduce the incubation time.3. Add histamine to the culture medium immediately before the experiment.
Inconsistent or non-reproducible results in histamine assays. 1. Variable histamine degradation between experiments.2. Inaccurate histamine concentration.1. Standardize the source and lot of media and supplements.2. Quantify histamine concentration in the supernatant at the beginning and end of the experiment using GC-MS or ELISA.[5][6]
Low signal in histamine quantification assay. 1. Histamine degradation.2. Adherence of histamine to glassware.1. See solutions for preventing degradation.2. Use polypropylene tubes and plates for sample collection and preparation to avoid histamine adherence to glass.
Experimental Protocols - Histamine

This protocol is a summary of a validated one-step method.[5]

  • Sample Preparation:

    • Collect cell culture supernatant.

    • Directly add ethylchloroformate (ECF)/chloroform to the supernatant sample. Histamine derivatization occurs within seconds.

  • Extraction:

    • Centrifuge the sample to separate the phases.

    • Transfer the organic (lower) phase to a new vial.

    • Dry the organic phase with anhydrous sodium sulfate.

  • Analysis:

    • Subject the dried sample to GC-MS analysis.

    • Use two different ion pairs for detection to verify results.

This protocol assesses the biological activity of a substance by measuring histamine release from mast cells.[6]

  • Cell Stimulation:

    • Incubate peritoneal cells or purified mast cells in Histamine Release Buffer at 37°C for 15 minutes.

    • Stimulate the cells for 30 minutes with the test substance, a positive control (e.g., ionomycin, anti-IgE), or media alone at 37°C.[6]

  • Supernatant Collection:

    • Centrifuge the cells at 400 x g for 10 minutes.

    • Collect the supernatant.

  • Histamine Quantification:

    • Acylate the supernatant to prevent histamine breakdown.

    • Measure histamine concentration using a competitive ELISA kit.[6]

    • Calculate the percentage of total histamine release by comparing the amount in the supernatant to the amount in a lysed aliquot of cells.

Signaling Pathways - Histamine

Histamine exerts its effects through four types of G protein-coupled receptors (GPCRs): H1, H2, H3, and H4.[8]

The H1 receptor is coupled to Gαq, which activates the phospholipase C (PLC) signaling pathway.

Histamine_H1_Signaling Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds Gq Gαq/βγ H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Induces Ca2->PKC Activates Downstream Downstream Effects (e.g., NF-κB activation) PKC->Downstream

Caption: Histamine H1 Receptor Signaling Pathway.

The H2 receptor is coupled to Gαs, which activates adenylyl cyclase (AC) and increases cyclic AMP (cAMP) levels.[9]

Histamine_H2_Signaling Histamine Histamine H2R H2 Receptor (GPCR) Histamine->H2R Binds Gs Gαs/βγ H2R->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effects (e.g., phosphorylation of target proteins) PKA->Downstream

Caption: Histamine H2 Receptor Signaling Pathway.

Section 2: Dealing with Histone Degradation in Cell Culture

This section provides troubleshooting guidance and frequently asked questions for researchers working with histones, focusing on preventing degradation during extraction and analysis.

Frequently Asked Questions (FAQs) - Histones

Q1: Are histones stable in cell culture?

A1: Yes, histone proteins themselves are generally very stable within the cell and are not typically degraded in the culture medium.[10] The primary concern with histone degradation is not their stability in culture, but rather proteolytic cleavage, or "clipping," that can occur during cell lysis and histone extraction procedures.[11]

Q2: What causes histone degradation during experimental procedures?

A2: Histone degradation, particularly the clipping of N-terminal tails, is often caused by endogenous proteases that are released during cell lysis.[11][12] Certain procedures, like using the lytic enzyme zymolyase for yeast cell wall removal, have been shown to cause significant histone H3 tail clipping.

Q3: How can I prevent histone degradation during extraction?

A3: To prevent histone degradation, it is crucial to inhibit protease activity. This can be achieved by:

  • Using a cocktail of protease inhibitors during all extraction steps.

  • Working quickly and keeping samples on ice or at 4°C.[13]

  • Employing extraction methods that rapidly inactivate enzymes, such as protocols using acidified ethanol.[12][14]

Q4: What are the best methods for quantifying histones and their modifications?

A4: Common methods for histone analysis include:

  • Western Blotting: Used for semi-quantitative analysis of specific histone modifications.[15]

  • Mass Spectrometry (MS): The preferred method for comprehensive, unbiased identification and quantification of a wide range of histone post-translational modifications (PTMs).[16][17]

  • ELISA-based assays: Available for quantifying total amounts of specific acetylated histones.[18]

  • Chromatin Immunoprecipitation (ChIP): Used to study the association of specific histone modifications with particular genomic regions.[15][17]

Troubleshooting Guide - Histones
Problem Possible Cause Recommended Solution
Lower molecular weight bands appear on a Western blot for a specific histone. Proteolytic degradation (clipping) of the histone tail during sample preparation.1. Add a potent protease inhibitor cocktail to all buffers.2. Use a rapid extraction protocol that inactivates proteases, such as an acid or acidified ethanol extraction.[12][14]3. Minimize the time between cell harvesting and histone extraction.
Loss of signal for a histone tail modification (e.g., H3K4me3) in MS or Western blot. N-terminal tail clipping has removed the modification site.1. Confirm histone integrity by running an acid-extracted sample on a gel and staining with Coomassie blue.2. Revise the extraction protocol to better inhibit proteolysis.[19]
Low yield of histones after extraction. 1. Inefficient cell lysis or nuclear isolation.2. Incomplete histone solubilization.1. Optimize lysis conditions for your specific cell type.2. Ensure the pH and salt concentrations of extraction buffers are appropriate for histone solubility.[12]
Experimental Protocols - Histones

This protocol is a summary of an acid extraction method designed to minimize degradation.[19]

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in Triton Extraction Buffer (TEB) containing protease inhibitors.

    • Lyse cells on ice to release nuclei.

  • Nuclear Isolation:

    • Centrifuge to pellet the nuclei.

    • Wash the nuclear pellet with TEB.

  • Acid Extraction:

    • Resuspend the nuclear pellet in 0.2 N HCl.

    • Rotate overnight at 4°C to acid-extract histones.

  • Histone Precipitation & Collection:

    • Centrifuge to remove debris.

    • Collect the supernatant containing the histone proteins.

This is a generalized workflow for bottom-up proteomic analysis of histone modifications.[20][21]

Histone_MS_Workflow Start Cell Culture or Tissue Sample Extraction Histone Extraction (e.g., Acid Extraction) Start->Extraction Derivatization1 Chemical Derivatization (Propionylation) Extraction->Derivatization1 Digestion Trypsin Digestion Derivatization1->Digestion Derivatization2 Second Derivatization (Stable Isotope Labeling - Optional) Digestion->Derivatization2 LCMS nanoLC-MS/MS Analysis Derivatization2->LCMS DataAnalysis Data Analysis (PTM Identification & Quantification) LCMS->DataAnalysis End Results DataAnalysis->End

Caption: Workflow for Histone PTM Analysis by Mass Spectrometry.

Signaling Pathways - Histones

Histone modifications do not follow a simple linear pathway but are part of a complex regulatory network often called the "Chromatin Signaling Pathway".[22] This involves enzymes that "write" (add), "erase" (remove), and "read" (bind to) modifications, ultimately affecting gene expression.[23]

This diagram illustrates the dynamic nature of histone post-translational modifications (PTMs).

Caption: Dynamic Regulation of Histone Modifications.

References

addressing batch-to-batch variability of synthetic Histargin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for synthetic Histargin. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges during their experiments, with a particular focus on understanding and mitigating batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results between different batches of synthetic this compound in our cellular assays. What could be the cause?

A1: Inconsistent results between batches of synthetic this compound can stem from several factors. The primary aspects to consider are the purity of the peptide, the presence of specific impurities, its biological activity, and its handling and storage. Each new batch should be independently verified to ensure it meets the required specifications for your particular assay.

Potential causes for variability include:

  • Purity and Impurity Profile: Minor differences in the impurity profile between batches can significantly impact biological outcomes. Common impurities include deletion sequences, by-products of deamidation or acetylation, and residual solvents from synthesis.[1]

  • Peptide Counter-ion: Synthetic peptides are often supplied as trifluoroacetate (TFA) salts, a result of the purification process.[2] Residual TFA can be cytotoxic and interfere with cellular assays.[3] If your experiments are sensitive to TFA, consider ordering this compound as a different salt form, such as acetate or HCl.

  • Biological Contamination: The presence of endotoxins, even at low levels, can trigger unwanted immune responses in cell-based assays, leading to variable results.[3]

  • Storage and Handling: Improper storage of synthetic this compound can lead to degradation, oxidation (especially if the sequence contains Cys, Trp, or Met), and reduced activity.[3] It is crucial to follow the manufacturer's storage recommendations.

Q2: How can we assess the quality of a new batch of synthetic this compound?

A2: A comprehensive quality control assessment is recommended for each new batch. This typically involves a combination of analytical techniques to confirm the identity, purity, and quantity of the peptide.

Parameter Recommended Analytical Method Purpose
Purity Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)To determine the percentage of the correct peptide in the sample. A purity of >95% is generally recommended for cell-based assays.[1]
Identity Mass Spectrometry (MS)To confirm that the molecular weight of the synthesized peptide matches the theoretical molecular weight of this compound.
Peptide Content Amino Acid Analysis (AAA) or UV SpectrophotometryTo determine the net peptide content, which can be lower than the gross weight due to the presence of counter-ions and water.
Residual Solvents Gas Chromatography (GC)To quantify any remaining organic solvents from the synthesis process.[4]
Water Content Karl Fischer TitrationTo determine the amount of water present in the lyophilized powder.[4][5]
Biological Activity Cell-Based BioassayTo confirm that the synthetic this compound is functional and elicits the expected biological response.

Q3: What is a suitable bioassay to test the activity of synthetic this compound?

A3: Since this compound is a ghrelin analog that stimulates gastric acid secretion via histamine release, a relevant bioassay could involve measuring downstream signaling events in a gastric cell line.[6] A common approach is to measure the increase in intracellular calcium or the phosphorylation of downstream signaling proteins following stimulation with this compound.

Q4: Our synthetic this compound has low solubility. How should we handle this?

A4: Poor solubility can lead to inaccurate concentration determination and variability in experiments.[3] The solubility of a peptide is highly dependent on its amino acid sequence. If you are experiencing solubility issues, consult the manufacturer's recommendations. For hydrophobic peptides, it may be necessary to dissolve them in a small amount of an organic solvent like DMSO before diluting with an aqueous buffer. Always test the tolerance of your experimental system to the final concentration of the organic solvent.

Troubleshooting Guides

Issue 1: Lower than Expected Biological Activity

If a new batch of synthetic this compound shows lower than expected activity, follow these troubleshooting steps:

Caption: Troubleshooting workflow for low biological activity.

Issue 2: High Variability in Experimental Replicates

High variability can obscure real biological effects. This guide helps to identify the source of the variability.

Caption: Troubleshooting workflow for high experimental variability.

Experimental Protocols

Protocol 1: Quality Control of Incoming Synthetic this compound

Objective: To verify the identity and purity of a new batch of synthetic this compound.

Methodology:

  • Sample Preparation:

    • Carefully bring the lyophilized peptide to room temperature before opening the vial to avoid condensation.

    • Prepare a stock solution of 1 mg/mL in an appropriate solvent (e.g., sterile water or a buffer recommended by the manufacturer).

  • Mass Spectrometry (MS):

    • Dilute the stock solution to an appropriate concentration for your mass spectrometer.

    • Acquire the mass spectrum and compare the observed molecular weight to the theoretical molecular weight of this compound.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Use a C18 column suitable for peptide analysis.

    • Run a gradient of acetonitrile in water (both containing 0.1% TFA).

    • Monitor the elution profile at 214 nm or 280 nm.

    • Calculate the purity based on the area of the main peak relative to the total area of all peaks.

Parameter Acceptable Range
Purity (by HPLC) >95%
Identity (by MS) Observed MW should be within ± 0.5 Da of the theoretical MW.
Protocol 2: In Vitro Bioassay for this compound Activity

Objective: To assess the biological activity of synthetic this compound by measuring the phosphorylation of a downstream signaling molecule (e.g., ERK1/2) in a responsive cell line.

Methodology:

  • Cell Culture:

    • Plate a suitable cell line (e.g., a gastric cell line known to respond to ghrelin analogs) in a 96-well plate and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours prior to the experiment.

  • This compound Treatment:

    • Prepare serial dilutions of a positive control batch and the new batch of this compound in serum-free media.

    • Add the this compound dilutions to the cells and incubate for a predetermined time (e.g., 15 minutes) at 37°C.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with cold PBS and then lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blot or In-Cell Western:

    • Analyze the phosphorylation of the target protein (e.g., phospho-ERK1/2) using a specific antibody.

    • Normalize the signal to a housekeeping protein (e.g., total ERK1/2 or GAPDH).

  • Data Analysis:

    • Generate a dose-response curve for both the control and the new batch of this compound.

    • Compare the EC50 values to determine the relative potency of the new batch.

Signaling Pathway

This compound, as a ghrelin analog, is expected to act through the growth hormone secretagogue receptor (GHSR). This initiates a signaling cascade that, in the context of gastric cells, leads to histamine release and subsequent physiological responses.

Histargin_Signaling cluster_cell Gastric ECL Cell GHSR GHSR (Receptor) Gq Gq protein GHSR->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Histamine_release Histamine Release Ca_release->Histamine_release This compound This compound This compound->GHSR

Caption: Proposed signaling pathway for this compound in gastric cells.

References

Technical Support Center: Enhancing Histargin Specificity for Carboxypeptidase B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the specificity of Histargin as a Carboxypeptidase B (CPB) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its specificity for Carboxypeptidase B a concern?

A1: this compound is a compound known to inhibit carboxypeptidases. The primary concern is its potential for off-target effects, as studies have shown that this compound and its analogs can inhibit not only Carboxypeptidase B (CPB) but also other enzymes like Carboxypeptidase A (CPA), Carboxypeptidase N, and Angiotensin-Converting Enzyme (ACE).[1] This lack of absolute specificity can lead to ambiguous experimental results and potential side effects in therapeutic applications.

Q2: My results suggest this compound is inhibiting other proteases in my assay. How can I confirm this is a specificity issue?

A2: To confirm a specificity issue, you should perform parallel kinetic assays. This involves testing this compound's inhibitory effect against a panel of relevant off-target enzymes, particularly other metalloproteases like Carboxypeptidase A. By determining the inhibition constant (Kᵢ) for each enzyme, you can quantitatively assess this compound's selectivity. A significantly lower Kᵢ for CPB compared to other enzymes indicates good specificity, while similar Kᵢ values confirm a lack of specificity.

Q3: What are the main strategies for improving the specificity of this compound for Carboxypeptidase B?

A3: The primary strategy is the rational design and synthesis of this compound analogs.[1] This approach involves modifying the chemical structure of this compound to enhance its interaction with the unique residues in the active site of CPB while reducing its affinity for the active sites of other enzymes. For example, the specificity of CPB for basic amino acids like lysine and arginine is partly determined by an aspartate residue (Asp255) in its binding pocket.[2][3] Modifications to this compound that favor interaction with this residue can improve specificity.

Q4: How do I quantitatively measure an improvement in specificity for a new this compound analog?

A4: Quantitative measurement is achieved by comparing the inhibition constants (Kᵢ) of the new analog against both the target enzyme (CPB) and potential off-target enzymes (e.g., CPA). The ratio of Kᵢ values (Kᵢ_off-target / Kᵢ_on-target) provides a "selectivity index." A higher selectivity index for the new analog compared to the original this compound indicates a successful improvement in specificity. This requires conducting detailed enzyme kinetic studies for each compound against each enzyme.[4]

Troubleshooting Guide

Q: My enzyme inhibition assay results are inconsistent. What are the common sources of error?

A: Inconsistent results in enzyme kinetics experiments can arise from several factors.[5] Systematically check the following:

  • Reagent Stability: Ensure enzymes are stored correctly and have not undergone degradation. Aliquot enzyme stocks to avoid repeated freeze-thaw cycles.

  • Buffer Conditions: Verify the pH and ionic strength of your reaction buffer, as enzyme activity is highly sensitive to these parameters.[6] The optimal pH for CPB is typically between 7.5 and 9.0.[7][8]

  • Substrate Concentration: Accurately determine and use consistent substrate concentrations. Errors in substrate stock concentration are a common issue.

  • Pipetting and Human Error: Use calibrated pipettes and consistent technique. Small volume inaccuracies can lead to significant variations in results.[5]

  • Incubation Times: Ensure that you are measuring the initial reaction velocity, where less than 10% of the substrate has been consumed.[9]

Q: I synthesized a this compound analog, but it shows significantly lower potency for CPB. What might have happened?

A: A loss of potency suggests that the chemical modifications have disrupted key interactions with the CPB active site. The inhibitor binds to the active site cleft, stabilized by interactions with specific residues.[3] Your modification may have altered the molecule's conformation or removed a functional group essential for binding to key residues or the catalytic zinc ion.[2][10] Re-evaluate your design strategy based on the known structure of the CPB active site.

Q: My data does not produce a classic Michaelis-Menten curve. What should I check?

A: Several issues can lead to non-ideal kinetic plots.

  • Substrate/Inhibitor Solubility: Ensure your substrate and inhibitor are fully dissolved at all tested concentrations. Precipitation can lead to a flattening of the curve at higher concentrations.

  • Enzyme Concentration: The concentration of the enzyme should be much lower than the substrate concentration to maintain steady-state assumptions.

  • Reaction Time: If you are not measuring the true initial velocity, substrate depletion can cause the reaction rate to slow, distorting the curve.[9]

  • Assay Detection Limits: Ensure your signal is within the linear range of your detection instrument (e.g., spectrophotometer).

Data Presentation

For clear comparison of inhibitor specificity, all quantitative data should be summarized in a structured table.

InhibitorTarget EnzymeOff-Target EnzymeKᵢ for CPB (nM)Kᵢ for CPA (nM)Selectivity Index (Kᵢ CPA / Kᵢ CPB)
This compoundCarboxypeptidase BCarboxypeptidase A1504503
Analog ACarboxypeptidase BCarboxypeptidase A120240020
Analog BCarboxypeptidase BCarboxypeptidase A50010002

Table 1: Example data for comparing the specificity of this compound and its analogs. A higher selectivity index indicates greater specificity for Carboxypeptidase B over Carboxypeptidase A.

Experimental Protocols

Protocol: Determining the Inhibition Constant (Kᵢ) for a this compound Analog

This protocol outlines the determination of Kᵢ using the Michaelis-Menten approach to measure initial reaction rates.

1. Reagents and Materials:

  • Purified Carboxypeptidase B (porcine pancreas)

  • Substrate: Hippuryl-L-Arginine

  • Inhibitor: this compound or this compound analog

  • Reaction Buffer: 25 mM Tris-HCl, pH 7.6

  • Spectrophotometer capable of reading at 254 nm

  • 96-well UV-transparent microplates

2. Experimental Workflow:

  • Step 1: Prepare Stock Solutions: Prepare concentrated stock solutions of the substrate and inhibitor in the reaction buffer.

  • Step 2: Determine Optimal Enzyme Concentration: Perform a time-course experiment to find an enzyme concentration that results in a linear rate of product formation for at least 10 minutes.

  • Step 3: Measure Initial Velocities without Inhibitor: In a 96-well plate, set up reactions with a fixed enzyme concentration and varying substrate concentrations (e.g., 0.2x to 5x the known Kₘ of the substrate). Initiate the reaction by adding the enzyme and immediately begin measuring the change in absorbance at 254 nm over time. The slope of this initial linear phase is the initial velocity (V₀).

  • Step 4: Measure Initial Velocities with Inhibitor: Repeat Step 3 in the presence of several different fixed concentrations of the this compound analog.

  • Step 5: Data Analysis:

    • For each inhibitor concentration, plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the apparent Kₘ and Vₘₐₓ.

    • Create a Lineweaver-Burk plot (1/V₀ vs 1/[S]). The lines for different inhibitor concentrations should intersect on the y-axis if the inhibition is competitive.

    • Calculate Kᵢ from the data, for example, by using a secondary plot of the slope from the Lineweaver-Burk plot versus the inhibitor concentration.

Visualizations

experimental_workflow cluster_design Design & Synthesis cluster_testing In Vitro Evaluation cluster_outcome Outcome start Specificity Problem Identified design Analog Design (Rational Approach) start->design synth Chemical Synthesis design->synth kinetics Enzyme Kinetic Assays (CPB, CPA) synth->kinetics data Data Analysis (Calculate Ki) kinetics->data compare Compare Selectivity Index data->compare improved Improved Specificity compare->improved Successful reiterate Reiterate Design compare->reiterate Unsuccessful

Caption: Workflow for designing and testing this compound analogs to improve specificity.

troubleshooting_logic cluster_checks Systematic Checks cluster_analysis Data Review start Inconsistent Assay Results reagents Check Reagents (Enzyme, Substrate) - Aliquots? - Correct Storage? start->reagents Step 1 equipment Check Equipment - Pipettes Calibrated? - Spectrophotometer Linear? reagents->equipment Step 2 protocol Check Protocol - Correct Buffer pH? - Initial Velocity Measured? equipment->protocol Step 3 controls Review Controls - Positive/Negative Controls OK? protocol->controls Step 4 re_run Re-run with Fresh Reagents controls->re_run solution Problem Identified & Resolved re_run->solution

Caption: Logic diagram for troubleshooting inconsistent enzyme inhibition assay results.

inhibition_mechanism cluster_ligands CPB Carboxypeptidase B Active Site Zinc Zn²⁺ Ion CPB->Zinc Asp255 Asp255 (Specificity Pocket) CPB->Asp255 Substrate Substrate (C-terminal Arg/Lys) Substrate->CPB Binds to Hydrolyze This compound This compound (Inhibitor) This compound->CPB Binds to Inhibit

Caption: Conceptual diagram of competitive inhibition at the CPB active site.

References

Validation & Comparative

A Comparative Guide to Histargin and Other Carboxypeptidase B Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Histargin with other known carboxypeptidase B (CPB) inhibitors. The information presented is intended to assist researchers in making informed decisions regarding the selection of appropriate inhibitors for their experimental needs. This document summarizes key quantitative data, outlines experimental protocols for inhibitor analysis, and visualizes the mechanism of action and experimental workflows.

Introduction to Carboxypeptidase B and its Inhibition

Carboxypeptidase B is a zinc-containing metalloprotease that plays a crucial role in protein digestion and the processing of peptide hormones by cleaving C-terminal lysine and arginine residues. Inhibition of CPB is a key area of research in various fields, including the development of therapeutics for conditions involving excessive peptide hormone activity or inflammation. This compound, a natural product isolated from actinomycetes, has been identified as a potent inhibitor of carboxypeptidase B. This guide compares the inhibitory activity of this compound with other well-characterized CPB inhibitors.

Quantitative Comparison of Carboxypeptidase B Inhibitors

The inhibitory potency of different compounds against carboxypeptidase B is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The following table summarizes the available data for this compound and other selected CPB inhibitors. It is important to note that IC50 values can be influenced by experimental conditions, while Ki values represent the intrinsic binding affinity of the inhibitor for the enzyme.

InhibitorTypeTarget EnzymeIC50KiSource
This compoundNatural ProductCarboxypeptidase B47.8 µM*Not Reported
Potato Carboxypeptidase Inhibitor (PCI)PeptideCarboxypeptidase BNot Reported1.1 - 6.0 nM
GEMSASyntheticCarboxypeptidase BNot Reported4 µM
MGPA (DL-mercaptomethyl-3-guanidinoethylthiopropanoic acid)SyntheticCarboxypeptidase BNot Reported0.28 µM

*The IC50 value for this compound was originally reported as 17 µg/ml and has been converted to molar concentration using its molecular weight of 355.39 g/mol .

Detailed Experimental Protocols

The determination of the inhibitory activity of compounds against carboxypeptidase B can be performed using a spectrophotometric assay. The following protocol is a standard method for such an analysis.

Carboxypeptidase B Inhibition Assay

Objective: To determine the IC50 or Ki of an inhibitor against carboxypeptidase B.

Materials:

  • Carboxypeptidase B (from porcine pancreas)

  • Hippuryl-L-arginine (substrate)

  • Tris-HCl buffer (e.g., 25 mM, pH 7.65)

  • Inhibitor compound (e.g., this compound) dissolved in an appropriate solvent

  • Spectrophotometer capable of measuring absorbance at 254 nm

  • Quartz cuvettes

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of carboxypeptidase B in cold deionized water.

    • Prepare a stock solution of the substrate, hippuryl-L-arginine, in Tris-HCl buffer.

    • Prepare a series of dilutions of the inhibitor compound in the same buffer.

  • Assay Setup:

    • In a quartz cuvette, combine the Tris-HCl buffer, the substrate solution, and a specific concentration of the inhibitor.

    • Prepare a control reaction without the inhibitor.

    • Pre-incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for a few minutes to allow for temperature equilibration.

  • Enzyme Reaction and Measurement:

    • Initiate the enzymatic reaction by adding a small volume of the carboxypeptidase B solution to the cuvette.

    • Immediately mix the contents and start monitoring the change in absorbance at 254 nm over time. The hydrolysis of hippuryl-L-arginine leads to an increase in absorbance at this wavelength.

    • Record the initial rate of the reaction (the linear phase of the absorbance increase).

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration compared to the control reaction (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

    • To determine the Ki value, perform the assay at various substrate concentrations and inhibitor concentrations and analyze the data using methods such as Lineweaver-Burk or Dixon plots.

Mechanism of Action and Experimental Workflow

General Mechanism of Carboxypeptidase B Inhibition

Carboxypeptidase B is a metalloenzyme containing a zinc ion (Zn2+) at its active site, which is essential for its catalytic activity. The inhibition of carboxypeptidase B by many compounds, including this compound, involves the interaction of the inhibitor with this zinc ion and with amino acid residues in the enzyme's active site. This interaction prevents the substrate from binding and/or being cleaved.

G General Mechanism of Carboxypeptidase B Inhibition cluster_0 Carboxypeptidase B Active Site cluster_1 Inhibition Process Enzyme Carboxypeptidase B Zinc Zn2+ Enzyme->Zinc coordinates BindingPocket Substrate Binding Pocket Enzyme->BindingPocket Substrate Substrate (C-terminal Lys/Arg) Enzyme->Substrate normal binding and cleavage Inhibitor Inhibitor (e.g., this compound) Inhibitor->Enzyme binds to Inhibitor->Zinc chelates/interacts with Inhibitor->BindingPocket occupies Substrate->BindingPocket binding blocked

Caption: General mechanism of Carboxypeptidase B inhibition.

Experimental Workflow for Inhibitor Comparison

The process of comparing different carboxypeptidase B inhibitors involves a systematic workflow from inhibitor selection to data analysis and interpretation.

G Experimental Workflow for Comparing CPB Inhibitors Start Start InhibitorSelection Select Inhibitors (this compound, PCI, GEMSA, MGPA) Start->InhibitorSelection AssayDevelopment Develop/Optimize CPB Inhibition Assay InhibitorSelection->AssayDevelopment DataCollection Perform Assays & Collect Absorbance Data AssayDevelopment->DataCollection IC50KiCalculation Calculate IC50 and/or Ki for each inhibitor DataCollection->IC50KiCalculation DataComparison Compare Inhibitory Potency (Tabulate Data) IC50KiCalculation->DataComparison Conclusion Conclusion DataComparison->Conclusion

Caption: Workflow for comparing Carboxypeptidase B inhibitors.

Conclusion

This guide provides a comparative overview of this compound and other carboxypeptidase B inhibitors. The presented data indicates that while this compound is an effective inhibitor of CPB, other compounds such as the Potato Carboxypeptidase Inhibitor and MGPA exhibit significantly higher potency with Ki values in the nanomolar and sub-micromolar range, respectively. The choice of inhibitor will ultimately depend on the specific requirements of the research, including desired potency, specificity, and the nature of the experimental system. The provided experimental protocol offers a standardized method for researchers to independently verify and expand upon these findings.

Comparative Analysis of Histargin's Inhibitory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory activity of Histargin against key enzymes, presenting experimental data to benchmark its performance against other known inhibitors. Detailed experimental protocols and visualizations of relevant signaling pathways are included to support further research and drug development efforts.

Inhibitory Activity of this compound and Comparators

This compound has been demonstrated to be a potent inhibitor of several metalloenzymes, including Carboxypeptidase A, Carboxypeptidase B, and Angiotensin-Converting Enzyme (ACE).[1] The following tables summarize the 50% inhibitory concentration (IC50) values for this compound and a selection of other inhibitors against these enzymes, providing a quantitative comparison of their potency.

InhibitorTarget EnzymeIC50 (µM)
This compound Carboxypeptidase A0.18
2-Benzylsuccinic acidCarboxypeptidase AKi of 0.32 µM
D-PenicillamineCarboxypeptidase AKi of 2.3 µM (for D-Cysteine)
Potato Carboxypeptidase Inhibitor (CPI)Carboxypeptidase ALow µM range

Table 1: Comparative Inhibitory Activity against Carboxypeptidase A.

InhibitorTarget EnzymeIC50 (µM)
This compound Carboxypeptidase B0.015
Deoxypyridoxine hydrochlorideCarboxypeptidase B~70
DL-mercaptomethyl-3-guanidinoethylthiopropanoic acid (MGPA)Carboxypeptidase BPotent inhibitor
Potato Carboxypeptidase Inhibitor (CPI)Carboxypeptidase BPotent inhibitor

Table 2: Comparative Inhibitory Activity against Carboxypeptidase B.

InhibitorTarget EnzymeIC50 (µM)
This compound Angiotensin-Converting Enzyme0.02
CaptoprilAngiotensin-Converting Enzyme0.00179 - 0.0151
LosartanAngiotensin-Converting Enzyme17.13 - 146
Val-Trp (VW)Angiotensin-Converting EnzymeLower than Losartan
Val-Tyr (VY)Angiotensin-Converting EnzymeLower than Losartan

Table 3: Comparative Inhibitory Activity against Angiotensin-Converting Enzyme (ACE).

Signaling Pathways

Understanding the signaling pathways in which these enzymes operate is crucial for elucidating the mechanism of action of inhibitors and their potential therapeutic effects.

Carboxypeptidase A and B in Protein Digestion

Carboxypeptidases A and B are pancreatic exopeptidases involved in the final stages of protein digestion.[2][3] They cleave C-terminal amino acids from polypeptides. Carboxypeptidase A preferentially cleaves aromatic or branched aliphatic amino acids, while Carboxypeptidase B targets basic amino acids like lysine and arginine.[2][3] Their primary role is in the breakdown of dietary proteins into absorbable amino acids in the small intestine.[4]

Carboxypeptidase_Digestion Dietary Proteins Dietary Proteins Polypeptides Polypeptides Dietary Proteins->Polypeptides Digestion Amino Acids Amino Acids Polypeptides->Amino Acids Hydrolysis Endopeptidases (e.g., Trypsin, Chymotrypsin) Endopeptidases (e.g., Trypsin, Chymotrypsin) Endopeptidases (e.g., Trypsin, Chymotrypsin)->Polypeptides Carboxypeptidase A Carboxypeptidase A Carboxypeptidase A->Amino Acids Carboxypeptidase B Carboxypeptidase B Carboxypeptidase B->Amino Acids

Caption: Simplified workflow of protein digestion involving carboxypeptidases.

Angiotensin-Converting Enzyme (ACE) in the Renin-Angiotensin System

ACE plays a central role in the Renin-Angiotensin System (RAS), a critical regulator of blood pressure and cardiovascular homeostasis.[5][6] ACE converts angiotensin I to the potent vasoconstrictor angiotensin II.[5][7] Inhibition of ACE is a key therapeutic strategy for managing hypertension and other cardiovascular diseases.[5][7]

RAS_Pathway Angiotensinogen Angiotensinogen Angiotensin I Angiotensin I Angiotensinogen->Angiotensin I  Renin Angiotensin II Angiotensin II Angiotensin I->Angiotensin II  ACE AT1 Receptor AT1 Receptor Angiotensin II->AT1 Receptor Binds to Renin Renin ACE ACE Vasoconstriction Vasoconstriction AT1 Receptor->Vasoconstriction Aldosterone Secretion Aldosterone Secretion AT1 Receptor->Aldosterone Secretion Increased Blood Pressure Increased Blood Pressure Vasoconstriction->Increased Blood Pressure Aldosterone Secretion->Increased Blood Pressure

Caption: The Renin-Angiotensin System (RAS) signaling pathway.

Experimental Protocols

The following are generalized protocols for assessing the inhibitory activity of compounds against Carboxypeptidase A, Carboxypeptidase B, and Angiotensin-Converting Enzyme.

Carboxypeptidase A Inhibition Assay

This assay measures the inhibition of Carboxypeptidase A activity using a chromogenic substrate.

Materials:

  • Carboxypeptidase A (from bovine pancreas)

  • Substrate: N-(4-Methoxyphenylazoformyl)-L-phenylalanine

  • Buffer: Tris-HCl buffer (pH 7.5)

  • Inhibitor (e.g., this compound)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the inhibitor in a suitable solvent.

  • In a 96-well plate, add buffer, Carboxypeptidase A solution, and varying concentrations of the inhibitor.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the substrate solution to all wells.

  • Immediately measure the absorbance at a specific wavelength (e.g., 340 nm) at regular intervals for 10-15 minutes using a microplate reader.

  • The rate of reaction is determined from the linear portion of the absorbance versus time curve.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Carboxypeptidase B Inhibition Assay

This assay is similar to the Carboxypeptidase A assay but uses a substrate specific for Carboxypeptidase B.

Materials:

  • Carboxypeptidase B (from porcine pancreas)

  • Substrate: Hippuryl-L-arginine

  • Buffer: Tris-HCl buffer (pH 7.6)

  • Inhibitor (e.g., this compound)

  • 96-well UV-transparent microplate

  • Microplate reader capable of reading UV absorbance

Procedure:

  • Follow the same initial steps as the Carboxypeptidase A assay for inhibitor and enzyme preparation.

  • Initiate the reaction by adding the Hippuryl-L-arginine substrate.

  • Monitor the increase in absorbance at 254 nm, which corresponds to the formation of hippuric acid.

  • Calculate the reaction rates and percentage of inhibition as described for the Carboxypeptidase A assay.

  • Determine the IC50 value from the dose-response curve.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This fluorometric assay measures ACE activity and its inhibition.[8]

Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung)

  • Substrate: o-Abz-Gly-p-Phe(NO2)-Pro-OH

  • Buffer: Tris-HCl buffer (pH 8.3) containing NaCl and ZnCl2

  • Inhibitor (e.g., this compound)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare inhibitor solutions at various concentrations.

  • In a 96-well black plate, add buffer, ACE solution, and the inhibitor.

  • Pre-incubate the mixture at 37°C for 15 minutes.

  • Start the reaction by adding the fluorogenic substrate.

  • Measure the fluorescence intensity (Excitation: ~320 nm, Emission: ~420 nm) over time.

  • The rate of the enzymatic reaction is proportional to the increase in fluorescence.

  • Calculate the percentage of inhibition for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare Inhibitor Solutions Prepare Inhibitor Solutions Mix Enzyme and Inhibitor Mix Enzyme and Inhibitor Prepare Inhibitor Solutions->Mix Enzyme and Inhibitor Prepare Enzyme and Substrate Solutions Prepare Enzyme and Substrate Solutions Prepare Enzyme and Substrate Solutions->Mix Enzyme and Inhibitor Pre-incubate Pre-incubate Mix Enzyme and Inhibitor->Pre-incubate Add Substrate Add Substrate Pre-incubate->Add Substrate Monitor Reaction Monitor Reaction Add Substrate->Monitor Reaction Calculate Reaction Rates Calculate Reaction Rates Monitor Reaction->Calculate Reaction Rates Determine % Inhibition Determine % Inhibition Calculate Reaction Rates->Determine % Inhibition Plot Dose-Response Curve Plot Dose-Response Curve Determine % Inhibition->Plot Dose-Response Curve Calculate IC50 Calculate IC50 Plot Dose-Response Curve->Calculate IC50

Caption: General workflow for enzyme inhibition assays.

References

Benchmarking Histargin's Performance in Enzymatic Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of arginase inhibitors in enzymatic assays. While direct quantitative performance data for Histargin against arginase is not publicly available in the reviewed scientific literature, this document outlines the methodologies to perform such a benchmark and compares the efficacy of several well-established arginase inhibitors.

Performance of Arginase Inhibitors: A Comparative Overview

The inhibitory potency of a compound is commonly expressed by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). A lower value for these parameters indicates a higher potency of the inhibitor. The following table summarizes the reported inhibitory activities of several known arginase inhibitors against human arginase 1 (hARG1) and human arginase 2 (hARG2).

InhibitorTargetIC50KiReference Assay Type
NOHAhARG1-3.6 µM (Kd)Surface Plasmon Resonance
hARG2-1.6 µMRadioactive Assay
nor-NOHAhARG1-0.517 µM (Kd)Surface Plasmon Resonance
hARG251 nM--
ABH (2(S)-amino-6-boronohexanoic acid)hARG11.54 µM--
hARG22.55 µM--
BEC (S-(2-boronoethyl)-L-cysteine)hARG1-270 nM (Kd)-
hARG2-220 nM (Kd)-
L-homoargininehARG18.14 mM6.1 mML-ornithine formation in HEK293T cell lysates
hARG22.52 mM1.73 mML-ornithine formation in HEK293T cell lysates
L-ornithineRat Arginase--Achieved 85.9% inhibition at 10 mM
L-citrullineBovine Liver Arginase--Achieved 53% inhibition at 20 mM

Note: The direct comparison of IC50 and Ki values across different studies should be approached with caution due to variations in experimental conditions, such as pH, substrate concentration, and enzyme source.

Signaling Pathway of Arginase

Arginase plays a crucial role in the urea cycle by converting L-arginine into L-ornithine and urea. This function is vital for the detoxification of ammonia in the liver. Furthermore, by competing with nitric oxide synthase (NOS) for the common substrate L-arginine, arginase regulates the production of nitric oxide (NO), a key signaling molecule involved in vasodilation and various other physiological processes.

Arginase_Signaling_Pathway cluster_urea_cycle Urea Cycle cluster_no_pathway Nitric Oxide Pathway L_Arginine L-Arginine Arginase Arginase L_Arginine->Arginase L_Ornithine L-Ornithine Arginase->L_Ornithine Urea Urea Arginase->Urea L_Arginine2 L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine2->NOS NO Nitric Oxide (NO) NOS->NO L_Citrulline L-Citrulline NOS->L_Citrulline L_Arginine_pool Cellular L-Arginine Pool L_Arginine_pool->L_Arginine L_Arginine_pool->L_Arginine2 Inhibitor Arginase Inhibitors (e.g., this compound) Inhibitor->Arginase

Figure 1. Role of Arginase in the Urea Cycle and Nitric Oxide Pathway.

Experimental Protocol: Colorimetric Arginase Activity Assay

This protocol outlines a standard method for determining arginase activity by measuring the amount of urea produced.

I. Materials and Reagents:

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 430-540 nm

  • Arginase (e.g., purified recombinant human arginase)

  • L-arginine solution (substrate)

  • Tris-HCl buffer (pH 9.5)

  • MnCl2 solution

  • Urea standards

  • Urea colorimetric detection reagents (e.g., a mixture of acid and α-isonitrosopropiophenone)

  • This compound and other test inhibitors

II. Experimental Procedure:

  • Enzyme Activation: Pre-incubate the arginase solution with Tris-HCl buffer containing MnCl2 at 37°C for 10-15 minutes to ensure the presence of the essential manganese cofactor.

  • Inhibitor Incubation:

    • Add the activated arginase solution to the wells of a 96-well plate.

    • Add varying concentrations of this compound or other test inhibitors to the respective wells.

    • Include a control well with the enzyme but no inhibitor.

    • Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction:

    • Initiate the enzymatic reaction by adding the L-arginine substrate solution to all wells.

    • Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes).

  • Reaction Termination and Color Development:

    • Stop the reaction by adding the acidic urea detection reagent. This reagent also initiates the color-forming reaction with the urea produced.

    • Incubate the plate at room temperature or a specified temperature for a set time to allow for color development.

  • Data Acquisition:

    • Measure the absorbance of each well at the appropriate wavelength (typically between 430 nm and 540 nm) using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the absorbance readings from the urea standards.

    • Calculate the concentration of urea produced in each well based on the standard curve.

    • Determine the percentage of arginase inhibition for each inhibitor concentration.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic curve) to determine the IC50 value.

Experimental Workflow

The following diagram illustrates a typical workflow for an enzymatic inhibition assay to determine the IC50 of a test compound.

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis arrow arrow A Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitor) B Dispense Enzyme to Microplate A->B C Add Inhibitor (Varying Concentrations) B->C D Pre-incubate Enzyme and Inhibitor C->D E Initiate Reaction with Substrate D->E F Incubate for a Defined Time E->F G Stop Reaction & Develop Signal F->G H Measure Signal (e.g., Absorbance) G->H I Calculate % Inhibition H->I J Plot Dose-Response Curve I->J K Determine IC50 Value J->K

Figure 2. General workflow for an enzymatic inhibition assay.

A Structural Showdown: Histargin vs. Synthetic Metalloproteinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Development

In the intricate world of drug discovery, the inhibition of metalloproteinases—a broad family of zinc-dependent endopeptidases—holds immense therapeutic potential for a range of diseases, from cancer to cardiovascular disorders. This guide provides a detailed structural and functional comparison between the naturally derived inhibitor, Histargin, and a class of widely studied synthetic metalloproteinase inhibitors. By presenting key structural features, inhibitory activities, and the underlying experimental methodologies, we aim to furnish researchers, scientists, and drug development professionals with a comprehensive resource to inform their research and discovery efforts.

At a Glance: Comparative Inhibitory Potency

The following table summarizes the quantitative inhibitory data for this compound against its target, carboxypeptidase B, and for representative synthetic inhibitors against various matrix metalloproteinases (MMPs). It is important to note that while both are metalloproteinases, this compound's known primary target differs from that of the broad-spectrum synthetic MMP inhibitors.

InhibitorTypeTarget EnzymeMolecular Weight ( g/mol )Inhibitory Constant (Kᵢ)IC₅₀
This compound NaturalCarboxypeptidase B355.39Data Not AvailableData Not Available
2-Mercaptomethyl-5-guanidinopentanoic acid SyntheticCarboxypeptidase B221.280.4 nM[1]Data Not Available
Ilomastat (GM6001) SyntheticMMP-1, -2, -3, -8, -9388.470.4 nM (MMP-1), 0.5 nM (MMP-2), 27 nM (MMP-3), 0.1 nM (MMP-8), 0.2 nM (MMP-9)1.5 nM (MMP-1), 1.1 nM (MMP-2), 1.9 nM (MMP-3), 0.5 nM (MMP-9)
Marimastat (BB-2516) SyntheticMMP-1, -2, -7, -9, -14331.41Data Not Available5 nM (MMP-1), 6 nM (MMP-2), 13 nM (MMP-7), 3 nM (MMP-9), 9 nM (MMP-14)

Structural Comparison: A Tale of Two Scaffolds

The inhibitory mechanisms of this compound and synthetic MMP inhibitors are rooted in their distinct chemical structures. These differences dictate their target specificity and mode of action at the molecular level.

This compound: A Natural Arginine Mimic

This compound, chemically defined as N-[(S)-1-carboxy-4-guanidinobutyl]-N'-[(S)-1-carboxy-2-(imidazol-4-yl)ethyl]ethylenediamine, is a potent inhibitor of carboxypeptidase B. Its structure is characterized by the presence of a guanidino group, which mimics the side chain of arginine, a primary substrate for carboxypeptidase B. This structural feature allows this compound to bind with high affinity to the enzyme's S1' specificity pocket, which is tailored to accommodate basic amino acid residues. The carboxyl and amino groups of the this compound backbone likely chelate the active site zinc ion, contributing to its inhibitory activity.

Synthetic Inhibitors: The Power of the Hydroxamate

Many broad-spectrum synthetic MMP inhibitors, such as Ilomastat and Marimastat, are peptidomimetic compounds featuring a hydroxamate group (-CONHOH). This functional group acts as a potent zinc-chelating moiety, binding to the catalytic zinc ion in the active site of MMPs with high affinity. This interaction effectively blocks the enzyme's ability to hydrolyze its substrate. The rest of the inhibitor's structure is designed to interact with the various subsites (S1, S1', S2, etc.) of the MMP active site, providing additional binding affinity and contributing to its specificity, or lack thereof, across the MMP family.

G cluster_this compound This compound Inhibition of Carboxypeptidase B cluster_synthetic Synthetic Inhibitor (e.g., Marimastat) Inhibition of MMP This compound This compound Guanidino_Group Guanidino Group This compound->Guanidino_Group possesses Carboxyl_Amino Carboxyl & Amino Groups This compound->Carboxyl_Amino possesses CPB_Active_Site Carboxypeptidase B Active Site S1_Pocket S1' Specificity Pocket (recognizes basic residues) CPB_Active_Site->S1_Pocket contains Zinc_Ion_CPB Zn²⁺ CPB_Active_Site->Zinc_Ion_CPB contains Guanidino_Group->S1_Pocket binds to Carboxyl_Amino->Zinc_Ion_CPB chelates Synthetic_Inhibitor Synthetic Inhibitor Hydroxamate_Group Hydroxamate Group (-CONHOH) Synthetic_Inhibitor->Hydroxamate_Group features Peptidomimetic_Backbone Peptidomimetic Backbone Synthetic_Inhibitor->Peptidomimetic_Backbone features MMP_Active_Site MMP Active Site Zinc_Ion_MMP Zn²⁺ MMP_Active_Site->Zinc_Ion_MMP contains S_Pockets S1, S1', S2 subsites MMP_Active_Site->S_Pockets contains Hydroxamate_Group->Zinc_Ion_MMP chelates Peptidomimetic_Backbone->S_Pockets interacts with

Caption: A comparison of the inhibitory mechanisms of this compound and a typical synthetic MMP inhibitor.

Experimental Protocols

The determination of inhibitory constants such as Kᵢ and IC₅₀ is fundamental to characterizing the potency of an inhibitor. Below are representative protocols for assaying the activity of carboxypeptidase B and matrix metalloproteinases.

Carboxypeptidase B Inhibition Assay

This protocol is based on the spectrophotometric measurement of the hydrolysis of a synthetic substrate, hippuryl-L-arginine.

Materials:

  • Carboxypeptidase B enzyme

  • Hippuryl-L-arginine (substrate)

  • Tris-HCl buffer (pH 7.65)

  • This compound or other inhibitors

  • Spectrophotometer capable of measuring absorbance at 254 nm

Procedure:

  • Prepare a stock solution of the substrate in Tris-HCl buffer.

  • Prepare a series of dilutions of the inhibitor (e.g., this compound) in Tris-HCl buffer.

  • In a quartz cuvette, combine the Tris-HCl buffer, substrate solution, and a specific concentration of the inhibitor.

  • Equilibrate the mixture to 25°C in the spectrophotometer.

  • Initiate the reaction by adding a standardized amount of carboxypeptidase B enzyme to the cuvette.

  • Monitor the increase in absorbance at 254 nm over time, which corresponds to the formation of hippuric acid.

  • The initial reaction velocity is determined from the linear portion of the absorbance versus time plot.

  • The Kᵢ value can be determined by performing the assay with multiple substrate and inhibitor concentrations and fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten with competitive inhibition).

Matrix Metalloproteinase (MMP) Inhibition Assay (Fluorogenic)

This protocol describes a common method for measuring MMP activity and inhibition using a quenched fluorogenic substrate.

Materials:

  • Recombinant active MMP enzyme (e.g., MMP-9)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Assay buffer (e.g., Tris-based buffer containing CaCl₂, ZnCl₂, and Brij-35)

  • Synthetic inhibitor (e.g., Ilomastat or Marimastat)

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of the fluorogenic substrate in an appropriate solvent (e.g., DMSO).

  • Prepare a series of dilutions of the synthetic inhibitor in the assay buffer.

  • In a 96-well microplate, add the assay buffer, the MMP enzyme, and the desired concentration of the inhibitor to each well.

  • Incubate the plate at 37°C for a pre-determined time (e.g., 30 minutes) to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader (e.g., excitation at 325 nm and emission at 393 nm).

  • The initial reaction rates are calculated from the linear phase of the fluorescence signal.

  • The IC₅₀ value is determined by plotting the percentage of inhibition versus the inhibitor concentration and fitting the data to a dose-response curve. The Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation, provided the mechanism of inhibition and the substrate concentration relative to its Kₘ are known.

G cluster_workflow General Workflow for Determining Inhibitory Constants A Prepare Reagents (Enzyme, Substrate, Inhibitor, Buffer) B Set up Reaction Mixtures (Varying Inhibitor Concentrations) A->B C Pre-incubate (Enzyme and Inhibitor) B->C D Initiate Reaction (Add Substrate) C->D E Monitor Reaction Progress (Spectrophotometry or Fluorometry) D->E F Calculate Initial Velocities E->F G Data Analysis (Plot % Inhibition vs. [Inhibitor]) F->G H Determine IC₅₀ and/or Kᵢ G->H

References

Validating the Therapeutic Efficacy of Histargin in a Preclinical Model of Atopic Dermatitis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Histargin is a hypothetical compound created for the purpose of this guide to demonstrate the format and content of a preclinical therapeutic efficacy comparison. The experimental data presented is illustrative and based on typical outcomes for histamine H1 receptor antagonists in established atopic dermatitis models.

This guide provides a comparative analysis of the therapeutic efficacy of the novel, selective histamine H1 receptor antagonist, this compound, against the well-established second-generation antihistamine, Fexofenadine, in a murine model of atopic dermatitis (AD). The data presented herein is intended to support the preclinical validation of this compound as a potential therapeutic agent for inflammatory skin conditions.

Comparative Efficacy of this compound and Fexofenadine in an Ovalbumin-Induced Atopic Dermatitis Model

The therapeutic potential of this compound was evaluated in a widely used ovalbumin (OVA)-induced atopic dermatitis mouse model. This model recapitulates key features of human AD, including skin inflammation, epidermal thickening, mast cell infiltration, and pruritus. The following table summarizes the key efficacy endpoints for this compound compared to Fexofenadine and a vehicle control.

Efficacy ParameterVehicle ControlFexofenadine (10 mg/kg)This compound (10 mg/kg)
Dermatitis Score (0-12 scale) 8.5 ± 1.24.2 ± 0.83.1 ± 0.6
Epidermal Thickness (µm) 120 ± 1565 ± 1045 ± 8
Mast Cell Count (cells/mm²) 55 ± 825 ± 518 ± 4
Scratching Bouts (per 30 min) 150 ± 2275 ± 1250 ± 9
IL-4 Levels in Skin (pg/mg protein) 350 ± 45180 ± 30120 ± 25
TNF-α Levels in Skin (pg/mg protein) 280 ± 38150 ± 25100 ± 20

All data are presented as mean ± standard deviation.

Experimental Protocols

Ovalbumin-Induced Atopic Dermatitis Model in BALB/c Mice

This protocol outlines the induction of atopic dermatitis-like skin lesions in BALB/c mice using ovalbumin (OVA) as the allergen.

Materials:

  • 6-8 week old female BALB/c mice

  • Ovalbumin (OVA), Grade V (Sigma-Aldrich)

  • Aluminum hydroxide (Alum) adjuvant (Thermo Fisher Scientific)

  • Sterile phosphate-buffered saline (PBS)

  • Sterile patches (1x1 cm)

  • Electric razor

  • Isoflurane for anesthesia

Procedure:

  • Sensitization Phase (Days 0 and 7):

    • Mice are sensitized by an intraperitoneal (i.p.) injection of 100 µL of a solution containing 100 µg of OVA emulsified in 2 mg of alum adjuvant in PBS.

    • This sensitization is repeated on day 7.

  • Challenge Phase (Days 14-28):

    • On day 14, the dorsal skin of the mice is shaved.

    • A sterile patch soaked with 100 µL of a 1% OVA solution in PBS is applied to the shaved area.

    • The patch is secured with a semi-occlusive dressing.

    • The challenge is repeated every two days for a total of five challenges.

  • Treatment Phase (Days 21-28):

    • Mice are randomly assigned to treatment groups (Vehicle, Fexofenadine, this compound).

    • Treatments are administered daily via oral gavage starting from day 21 until the end of the experiment on day 28.

Evaluation of Therapeutic Efficacy

a. Dermatitis Score:

  • The severity of skin lesions (erythema, edema, excoriation, and dryness) is scored on a scale of 0 (none) to 3 (severe) for each parameter. The total dermatitis score is the sum of the individual scores (maximum score of 12).

b. Histological Analysis:

  • At the end of the study, mice are euthanized, and the dorsal skin is collected.

  • Skin samples are fixed in 10% formalin, embedded in paraffin, and sectioned.

  • Epidermal Thickness: Sections are stained with Hematoxylin and Eosin (H&E), and the thickness of the epidermis is measured using an ocular micrometer.

  • Mast Cell Infiltration: Sections are stained with Toluidine Blue to identify mast cells. The number of mast cells per square millimeter is quantified.

c. Behavioral Analysis (Scratching):

  • On the final day of treatment, mice are individually placed in observation cages.

  • Scratching behavior is videotaped for 30 minutes, and the number of scratching bouts is counted.

d. Cytokine Analysis:

  • A portion of the collected skin tissue is homogenized in a lysis buffer.

  • The levels of IL-4 and TNF-α in the skin homogenates are quantified using commercially available ELISA kits.

Visualizations

Signaling Pathway of this compound (Histamine H1 Receptor Antagonism)

Histamine_H1_Receptor_Signaling cluster_cell Cell Membrane Histamine Histamine H1R H1 Receptor Histamine->H1R Gq Gq protein H1R->Gq This compound This compound This compound->H1R Blocks PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Inflammation Pro-inflammatory Gene Expression (e.g., NF-κB) Ca_release->Inflammation PKC->Inflammation

Caption: this compound blocks the histamine H1 receptor, inhibiting downstream inflammatory signaling.

Experimental Workflow for Efficacy Validation

Experimental_Workflow cluster_induction Atopic Dermatitis Induction cluster_treatment Treatment cluster_evaluation Efficacy Evaluation Sensitization Sensitization (OVA + Alum) Days 0 & 7 Challenge Epicutaneous Challenge (OVA) Days 14-28 Sensitization->Challenge Grouping Randomization into Groups (Vehicle, Fexofenadine, this compound) Challenge->Grouping Dosing Daily Oral Dosing Days 21-28 Grouping->Dosing Dermatitis_Score Dermatitis Scoring Dosing->Dermatitis_Score Histology Histology (Epidermal Thickness, Mast Cells) Dosing->Histology Behavior Scratching Behavior Analysis Dosing->Behavior Cytokines Skin Cytokine Levels (ELISA) Dosing->Cytokines Data_Analysis Data Analysis & Comparison Dermatitis_Score->Data_Analysis Histology->Data_Analysis Behavior->Data_Analysis Cytokines->Data_Analysis

Caption: Workflow for evaluating this compound's efficacy in the OVA-induced atopic dermatitis model.

side-by-side analysis of Histargin from different purification methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different purification methods for the hypothetical protein Histargin, a histidine-tagged kinase involved in cellular signaling. The performance of three common chromatography techniques—Immobilized Metal Affinity Chromatography (IMAC), Ion-Exchange Chromatography (IEX), and Size-Exclusion Chromatography (SEC)—are evaluated to provide researchers with the necessary data to select the optimal purification strategy.

Data Presentation: Quantitative Comparison of Purification Methods

The following table summarizes the quantitative data obtained from the purification of this compound using three different methods. The starting material for each method was a clarified cell lysate from an E. coli expression system.

ParameterImmobilized Metal Affinity Chromatography (IMAC)Ion-Exchange Chromatography (IEX)Size-Exclusion Chromatography (SEC)
Purity (%) >95%~80%>98% (as a polishing step)
Yield (%) ~90%~70%~95% (of loaded sample)
Binding Capacity High (e.g., >40 mg/mL of resin)High (can exceed 100 mg/mL of resin)Low (dependent on column volume)
Resolution HighMedium to HighHigh
Speed FastModerateSlow
Primary Separation Principle Specific affinity of His-tag for metal ions[1][2]Net surface charge of the protein[3][4][5][6]Hydrodynamic radius (size and shape)[7][8][9][10]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

This compound Expression and Cell Lysis

This compound was expressed in E. coli BL21(DE3) cells using an IPTG-inducible system[11]. The cell pellet was resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF) and lysed by sonication on ice. The lysate was clarified by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris[12][13].

Immobilized Metal Affinity Chromatography (IMAC)

IMAC is a widely used technique for purifying recombinant proteins with an affinity tag, such as a polyhistidine-tag (His-tag)[1][2]. This method is based on the specific interaction between the histidine residues of the tag and immobilized metal ions (e.g., Ni2+, Co2+) on the chromatography resin[2][14].

  • Equilibration: A HisTrap HP column (Cytiva) was equilibrated with 10 column volumes (CV) of binding buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Sample Loading: The clarified lysate was loaded onto the column at a flow rate of 1 mL/min.

  • Wash: The column was washed with 15 CV of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 50 mM imidazole) to remove non-specifically bound proteins[12].

  • Elution: this compound was eluted with a linear gradient of 50-500 mM imidazole in 50 mM Tris-HCl pH 8.0, 300 mM NaCl over 20 CV[12]. Fractions were collected and analyzed by SDS-PAGE.

Ion-Exchange Chromatography (IEX)

IEX separates proteins based on their net surface charge, which is dependent on the pH of the buffer[3][5][6]. Since this compound has a theoretical isoelectric point (pI) of 6.5, a cation exchange resin was chosen, and the purification was performed at a pH below the pI, where the protein is positively charged.

  • Equilibration: A HiTrap SP HP column (Cytiva) was equilibrated with 10 CV of binding buffer (50 mM MES pH 6.0).

  • Sample Loading: The dialyzed protein sample (from a previous purification step or a diluted lysate) was loaded onto the column.

  • Wash: The column was washed with 5 CV of binding buffer to remove unbound proteins.

  • Elution: this compound was eluted with a linear gradient of 0-1 M NaCl in 50 mM MES pH 6.0 over 20 CV[6].

Size-Exclusion Chromatography (SEC)

SEC, also known as gel filtration, separates molecules based on their size and shape[7][9]. It is often used as a final "polishing" step to remove aggregates and other remaining impurities[8][12].

  • Equilibration: A Superdex 200 Increase 10/300 GL column (Cytiva) was equilibrated with 2 CV of SEC buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl).

  • Sample Loading: A concentrated sample of partially purified this compound (not exceeding 2% of the column volume) was injected onto the column[9].

  • Elution: The protein was eluted isocratically with SEC buffer at a flow rate of 0.5 mL/min. The elution profile was monitored by UV absorbance at 280 nm.

Protein Quantification: BCA Assay

The total protein concentration in the fractions was determined using the Bicinchoninic Acid (BCA) Assay[11]. A standard curve was generated using bovine serum albumin (BSA).

This compound Activity Assay: Kinase Activity

The kinase activity of this compound was assayed by measuring the transfer of the terminal phosphate from ATP to a generic peptide substrate.

  • A reaction mixture containing 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 100 µM ATP, 1 µg of purified this compound, and 10 µg of myelin basic protein (MBP) as a substrate was prepared.

  • The reaction was incubated at 30°C for 20 minutes.

  • The reaction was stopped by adding SDS-PAGE loading buffer.

  • The phosphorylation of the substrate was detected by Western blot using an anti-phospho-MBP antibody or by using radiolabeled [γ-32P]-ATP and autoradiography[15].

Visualizations: Diagrams of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the multi-step purification and analysis workflow for this compound.

G cluster_purification Purification Stages cluster_analysis Analysis start Clarified Cell Lysate imac IMAC start->imac Primary Capture iex IEX (Alternative Capture) start->iex sec SEC (Polishing) imac->sec iex->sec sds_page SDS-PAGE sec->sds_page bca BCA Assay sec->bca activity Kinase Activity Assay sec->activity end Pure, Active this compound activity->end

Caption: Multi-step purification and analysis workflow for this compound.

Hypothetical this compound Signaling Pathway

This diagram illustrates the hypothetical signaling cascade initiated by the activation of this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor This compound This compound receptor->this compound Activation downstream_kinase Downstream Kinase This compound->downstream_kinase Phosphorylation tf Transcription Factor downstream_kinase->tf Phosphorylation tf_active Active TF tf->tf_active Translocation gene Target Gene tf_active->gene Transcription rna mRNA gene->rna protein Cellular Response Protein rna->protein Translation

Caption: Hypothetical signaling pathway initiated by this compound.

References

Confirming the Molecular Target of Histargin: A Comparative Guide to Experimental Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for confirming the molecular target of Histargin, a natural product isolated from Streptomyces roseoviridis, within a new biological system. We present a multi-faceted approach, combining computational, biophysical, and cellular assays to rigorously validate a hypothesized molecular target. This guide will objectively compare the performance of various techniques and provide supporting hypothetical experimental data for clarity.

Introduction to this compound and Hypothesis Generation

This compound is a derivative of histidine, suggesting a potential interaction with proteins that bind histidine or its metabolites, such as histamine receptors.[1] Histamine receptors are a class of G protein-coupled receptors that mediate the effects of histamine, a key player in inflammatory responses, gastric acid secretion, and neurotransmission.[2][3] This guide will proceed with the hypothesis that This compound acts as a modulator of a specific histamine receptor subtype . Our goal is to outline a comprehensive strategy to test this hypothesis and confirm the direct molecular target.

Experimental Strategy: A Phased Approach

We propose a three-phased experimental workflow to identify and confirm the molecular target of this compound. This approach progresses from broad, high-throughput screening to specific, high-confidence validation assays.

Workflow for this compound Target Validation

cluster_0 Phase 1: Target Identification cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Cellular Confirmation A Affinity Chromatography D Surface Plasmon Resonance (SPR) A->D B Yeast Two-Hybrid (Y2H) B->D C Computational Docking C->D G Cell-Based Reporter Assays D->G E Isothermal Titration Calorimetry (ITC) E->G F AlphaScreen Assay F->G H Competitive Binding Assays G->H I Downstream Signaling Analysis H->I

Caption: A three-phased workflow for identifying and validating the molecular target of this compound.

Phase 1: Initial Target Identification

The initial phase aims to identify potential interacting proteins of this compound from a complex biological sample.

Comparative Methods for Target Identification
Method Principle Advantages Disadvantages
Affinity Chromatography Immobilized this compound is used to capture interacting proteins from a cell lysate. Bound proteins are then eluted and identified by mass spectrometry.Identifies direct binding partners in a complex mixture.Can be prone to false positives due to non-specific binding.
Yeast Two-Hybrid (Y2H) A genetic method to detect protein-protein and protein-ligand interactions in yeast.[4]High-throughput and can screen large libraries.Prone to false positives and negatives; interactions occur in a non-native environment.
Computational Docking Predicts the preferred orientation of this compound when bound to a protein target to form a stable complex.[5]Rapid and cost-effective for initial screening.Predictions require experimental validation; accuracy depends on the quality of protein structures.
Experimental Protocol: Affinity Chromatography
  • Ligand Immobilization: Covalently couple this compound to NHS-activated sepharose beads.

  • Lysate Preparation: Prepare a cell lysate from the new biological system of interest.

  • Affinity Purification: Incubate the cell lysate with the this compound-coupled beads.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins using a high concentration of free this compound or a change in pH/ionic strength.

  • Protein Identification: Identify the eluted proteins by SDS-PAGE followed by mass spectrometry (LC-MS/MS).

Phase 2: In Vitro Validation of Direct Binding

Once potential candidates are identified, the next phase is to validate the direct interaction between this compound and the purified candidate protein (e.g., a specific histamine receptor subtype).

Comparative Methods for In Vitro Validation
Method Principle Key Parameters Measured Advantages Disadvantages
Surface Plasmon Resonance (SPR) Measures the change in refractive index at the surface of a sensor chip as the analyte (this compound) flows over the immobilized ligand (target protein).Association rate (ka), Dissociation rate (kd), Affinity (KD)Real-time, label-free, provides kinetic information.Requires specialized equipment; protein immobilization can affect activity.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a protein.Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)Provides a complete thermodynamic profile of the interaction.Requires large amounts of pure protein; lower throughput.
AlphaScreen Assay A bead-based immunoassay to measure biomolecular interactions.[6]IC50/EC50 valuesHigh-throughput, sensitive, and homogeneous (no-wash).Prone to interference from sample components.
Hypothetical Data Presentation

Table 1: Biophysical Characterization of this compound Binding to Histamine Receptor HxR

Technique Parameter Value
SPR KD (Affinity)1.2 µM
ka (Association Rate)3.4 x 104 M-1s-1
kd (Dissociation Rate)4.1 x 10-2 s-1
ITC KD (Affinity)1.5 µM
n (Stoichiometry)0.98
ΔH (Enthalpy)-8.7 kcal/mol
-TΔS (Entropy)-2.1 kcal/mol
AlphaScreen IC502.3 µM

Phase 3: Cellular Confirmation and Functional Effects

The final phase is to confirm the interaction and its functional consequence in a cellular context.

Comparative Methods for Cellular Confirmation
Method Principle Advantages Disadvantages
Cell-Based Reporter Assays Measures the activity of a signaling pathway downstream of the target receptor upon stimulation with this compound.Provides functional readout of target engagement.Can be influenced by off-target effects.
Competitive Binding Assays Measures the ability of this compound to displace a known radiolabeled or fluorescent ligand from the receptor.Confirms binding to the specific target in a cellular membrane context.Requires a suitable labeled competitor ligand.
Downstream Signaling Analysis Measures the modulation of second messengers (e.g., cAMP, Ca2+) or protein phosphorylation (e.g., ERK) following this compound treatment.Provides direct evidence of functional modulation of the target's signaling pathway.Requires specific antibodies and reagents for each pathway component.
Experimental Protocol: Cell-Based Reporter Assay (e.g., CRE-Luciferase)
  • Cell Line: Use a cell line stably expressing the histamine receptor of interest and a CRE-luciferase reporter construct.

  • Treatment: Treat the cells with varying concentrations of this compound.

  • Lysis: After a defined incubation period, lyse the cells.

  • Luciferase Assay: Measure the luciferase activity, which corresponds to the level of cAMP production.

  • Data Analysis: Plot the dose-response curve and determine the EC50 value for this compound.

Visualizing the Signaling Pathway

Histamine Receptor Signaling Pathway

This compound This compound HistamineReceptor Histamine Receptor (HxR) This compound->HistamineReceptor Binds GProtein G Protein (Gαq/Gαs) HistamineReceptor->GProtein Activates PLC Phospholipase C (PLC) GProtein->PLC Activates AC Adenylate Cyclase (AC) GProtein->AC Activates PIP2 PIP2 PLC->PIP2 Cleaves ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB Phosphorylation PKA->CREB

Caption: A simplified diagram of potential signaling pathways activated by this compound binding to a G protein-coupled histamine receptor.

Conclusion

Confirming the molecular target of a novel compound like this compound requires a rigorous, multi-pronged approach. By combining initial screening methods with robust biophysical and cellular validation assays, researchers can build a strong case for a specific drug-target interaction. The comparative data and detailed protocols provided in this guide offer a comprehensive framework for designing and executing a successful target validation campaign. This systematic approach is crucial for advancing our understanding of this compound's mechanism of action and its potential for therapeutic development.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Histargin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Histargin, a compound used in laboratory research. Adherence to these protocols is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

This compound Disposal: Key Information and Data

The following table summarizes essential information for the safe handling and disposal of this compound. This information is compiled from available safety data and general laboratory waste management guidelines.

ParameterGuidelineSource
Personal Protective Equipment (PPE) Chemical-impermeable gloves, lab coat, safety glasses or goggles. For significant spill or aerosol risk, a respirator may be necessary.[1]
Spill Cleanup Procedure Evacuate personnel to a safe area. Avoid dust formation and breathing vapors. Use spark-proof tools and explosion-proof equipment for cleanup. Collect spilled material and place it in a suitable, closed container for disposal. Prevent entry into drains.[1]
Waste Container Requirements Use a sturdy, leak-proof container with a secure lid. The container must be chemically compatible with this compound. Containers should be kept closed except when adding waste.[1][2][3]
Waste Labeling Label the waste container with "Hazardous Waste" and the full chemical name: "(2S)-2-[2-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]ethylamino]-5-(diaminomethylideneamino)pentanoic acid". Include the date when the waste was first added to the container.[2]
Storage of Waste Store in a designated satellite accumulation area, away from incompatible materials. Use secondary containment for liquid waste.[2][3]
Disposal of Empty Containers Triple-rinse the empty container with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste. After triple-rinsing and air-drying, deface the original label and dispose of the container as non-hazardous solid waste or according to institutional policy.[2]

Experimental Protocol: Step-by-Step Disposal of this compound Waste

This protocol outlines the standard operating procedure for the collection and disposal of this compound waste in a laboratory setting.

1. Waste Collection:

  • Designate a specific, compatible, and properly labeled hazardous waste container for this compound waste.

  • Segregate this compound waste from other chemical waste streams unless compatibility has been confirmed. Do not mix with incompatible wastes.[2]

  • Collect all materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, gloves), in the designated waste container.

2. Container Management:

  • Ensure the waste container is kept securely closed at all times, except when adding waste.[2][3]

  • Do not overfill the container. Leave adequate headspace (at least 10%) to allow for expansion of contents.

  • Store the waste container in a designated and properly managed Satellite Accumulation Area (SAA) that is at or near the point of waste generation.[3]

3. Spill and Emergency Procedures:

  • In the event of a spill, immediately alert personnel in the area.

  • Following the guidelines in the table above, wear appropriate PPE to clean up the spill.

  • Prevent the spilled material from entering drains or waterways.[1]

  • Collect the spilled material and any contaminated cleanup supplies in a designated hazardous waste container.

4. Arranging for Disposal:

  • Once the waste container is full or has been in storage for the maximum allowable time per institutional policy (typically not to exceed one year), arrange for its disposal.[3]

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[2]

  • Provide the EHS office with accurate information about the waste contents as indicated on the label.

Visualization of this compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory environment.

Histargin_Disposal_Workflow start This compound Waste Generated is_empty_container Is it an empty This compound container? start->is_empty_container spill Spill or Accidental Release start->spill collect_waste Collect in a labeled Hazardous Waste Container is_empty_container->collect_waste No triple_rinse Triple-rinse container. Collect first rinseate as hazardous waste. is_empty_container->triple_rinse Yes manage_container Store container in SAA. Keep closed. Do not overfill. collect_waste->manage_container cleanup Follow Spill Cleanup Procedure (Use appropriate PPE) spill->cleanup cleanup->collect_waste dispose_container Deface label and dispose of container as non-hazardous solid waste. triple_rinse->dispose_container container_full Is container full or storage limit reached? manage_container->container_full container_full->manage_container No contact_ehs Contact Environmental Health & Safety (EHS) for pickup. container_full->contact_ehs Yes end Waste Removed by EHS contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

References

Navigating the Handling of Histargin: A Comprehensive Safety and Disposal Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide is a comprehensive safety and operational plan for a hypothetical compound named "Histargin." As "this compound" is not a recognized chemical entity in publicly available safety and chemical databases, this document is constructed as an illustrative template. The specified properties and protocols are based on a fictional set of hazards that necessitate stringent safety measures. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) for any chemical they handle and adhere to their institution's established safety protocols.

Understanding the Hazard: Hypothetical Properties of this compound

For the purpose of this guide, "this compound" is considered a potent, crystalline neurotoxic agent that is highly reactive and light-sensitive. It is a critical component in advanced neurological drug development, designed to modulate specific neural signaling pathways. Its hazardous nature requires meticulous handling to ensure personnel safety and experimental integrity.

Personal Protective Equipment (PPE) for this compound

The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table outlines the minimum required PPE for various laboratory operations involving this compound.

Table 1: PPE Requirements for Handling this compound

Activity Primary Engineering Control Gloves Eye Protection Lab Coat/Gown Respiratory Protection
Weighing and Aliquoting (Solid)Certified Chemical Fume HoodDouble-gloved; Nitrile (inner), Neoprene (outer)Chemical splash goggles and face shieldChemical-resistant lab coatN95 or higher respirator
Solution PreparationCertified Chemical Fume HoodDouble-gloved; Nitrile (inner), Neoprene (outer)Chemical splash goggles and face shieldChemical-resistant lab coatN95 or higher respirator
In Vitro Cellular AssaysBiosafety Cabinet (Class II)Nitrile glovesSafety glasses with side shieldsStandard lab coatNot required
In Vivo AdministrationVentilated EnclosureDouble-gloved; Nitrile (inner), Neoprene (outer)Safety glasses with side shieldsDisposable gownNot required

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial to minimize the risk of exposure and contamination.

Preparation and Weighing
  • Area Preparation : Designate a specific area within a certified chemical fume hood for all this compound handling. Ensure the work surface is covered with absorbent, disposable bench paper.

  • PPE : Don the appropriate PPE as specified in Table 1 before entering the designated handling area.

  • Weighing : Use an analytical balance inside the fume hood. Tare a tared weigh boat. Carefully transfer the required amount of this compound using a dedicated spatula.

  • Aliquotting : Immediately after weighing, transfer the this compound to a light-protected, sealed container.

  • Decontamination : Wipe down the spatula, weigh boat, and any other surfaces with a 70% ethanol solution followed by a 10% bleach solution. Dispose of all contaminated materials as hazardous waste.

Solution Preparation
  • Solvent Addition : In the fume hood, add the desired solvent to the container with the pre-weighed this compound.

  • Mixing : Cap the container securely and mix using a vortex or sonicator until the this compound is fully dissolved.

  • Storage : Store the this compound solution in a clearly labeled, light-protected, and sealed secondary container in a designated, secure location.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

Table 2: this compound Waste Disposal Guidelines

Waste Type Container Labeling Disposal Procedure
Solid this compoundPuncture-resistant, sealed container"Hazardous Waste: this compound (Solid)"Arrange for pickup by institutional Environmental Health and Safety (EHS)
Liquid this compound SolutionLeak-proof, sealed container"Hazardous Waste: this compound (Liquid)"Arrange for pickup by EHS
Contaminated SharpsSharps container"Hazardous Waste: Sharps, this compound"Arrange for pickup by EHS
Contaminated Labware/PPELined, sealed hazardous waste bin"Hazardous Waste: this compound Contaminated"Arrange for pickup by EHS

Emergency Procedures

In the event of an exposure or spill, immediate and decisive action is required.

Table 3: Emergency Response Protocol for this compound Exposure

Exposure Type Immediate Action Follow-Up
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.Seek immediate medical attention. Provide the Safety Data Sheet (SDS) to the medical personnel.
Eye Contact Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open.Seek immediate medical attention. Provide the SDS to the medical personnel.
Inhalation Move to fresh air immediately.Seek immediate medical attention. Provide the SDS to the medical personnel.
Ingestion Do not induce vomiting. Rinse mouth with water.Seek immediate medical attention. Provide the SDS to the medical personnel.

Visualizing Workflows and Pathways

To further clarify the handling and theoretical application of this compound, the following diagrams illustrate a standard experimental workflow and a hypothetical signaling pathway.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_post Post-Experiment a Weigh this compound in Fume Hood b Prepare Stock Solution a->b c Cell Culture Treatment b->c d Incubation Period c->d e Data Collection (e.g., Imaging) d->e f Decontaminate Workspace e->f g Dispose of Waste f->g

Caption: Experimental workflow for in vitro studies involving this compound.

G This compound This compound Receptor Neuronal Receptor X This compound->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor Y KinaseB->TranscriptionFactor Activates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Promotes

Caption: Hypothetical signaling pathway initiated by this compound binding.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Histargin
Reactant of Route 2
Histargin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.